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  • Product: 4-Acetyl-6-methylpyridazin-3(2H)-one
  • CAS: 152343-22-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-Acetyl-6-methylpyridazin-3(2H)-one (CAS 152343-22-1) – Synthesis, Mechanistic Utility, and Applications in Targeted Therapeutics

Executive Summary The compound 4-Acetyl-6-methylpyridazin-3(2H)-one (CAS: 152343-22-1)[1] represents a highly privileged heterocyclic scaffold in modern drug discovery. Characterized by its electron-deficient core and ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Acetyl-6-methylpyridazin-3(2H)-one (CAS: 152343-22-1)[1] represents a highly privileged heterocyclic scaffold in modern drug discovery. Characterized by its electron-deficient core and versatile functional handles, this building block is instrumental in the development of selective phosphodiesterase 4 (PDE4) inhibitors[2], vasodilators, and targeted oncology therapeutics[3]. This technical guide details the physicochemical profile, mechanistic utility, and a validated synthetic protocol for this critical intermediate, providing a comprehensive framework for medicinal chemists and drug development professionals.

Chemical Identity & Physicochemical Profiling

The structural features of 4-acetyl-6-methylpyridazin-3(2H)-one—specifically the combination of a hydrogen-bond donating lactam motif and an electrophilic acetyl group—make it an ideal precursor for advanced active pharmaceutical ingredients (APIs).

PropertyValue
Chemical Name 4-Acetyl-6-methylpyridazin-3(2H)-one
CAS Registry Number 152343-22-1[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
MDL Number MFCD18427105[1]
SMILES String O=C1NN=C(C)C=C1C(=O)C
Physical State Solid (Typically crystalline powder)

Pharmacological Significance & Target Mechanisms

Pyridazin-3(2H)-ones are recognized as versatile pharmacophores capable of engaging diverse biological targets[3]. The incorporation of an acetyl group at the C4 position and a methyl group at the C6 position fine-tunes the steric and electronic properties of the ring, enhancing binding affinity within specific enzymatic pockets.

Phosphodiesterase 4 (PDE4) Inhibition

The most prominent application of 4-acetyl-6-methylpyridazin-3(2H)-one derivatives is in the synthesis of PDE4 inhibitors, which are critical for treating inflammatory respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD)[2],[4].

Mechanism of Action: PDE4 is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune cells. By competitively inhibiting PDE4, pyridazinone derivatives prevent cAMP degradation. The subsequent accumulation of intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). This signaling cascade ultimately suppresses the transcription of pro-inflammatory cytokines, such as TNF-α, thereby mitigating airway inflammation[2].

PDE4_Pathway Drug Pyridazin-3(2H)-one Derivative PDE4 PDE4 Enzyme Drug->PDE4 Inhibits cAMP Intracellular cAMP PDE4->cAMP Prevents Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB Phosphorylated CREB PKA->CREB Phosphorylates Inflammation Pro-inflammatory Cytokines (TNF-α) CREB->Inflammation Suppresses Transcription

Figure 1: Mechanism of action for pyridazin-3(2H)-one derivatives as PDE4 inhibitors.

Cardiovascular and Oncology Applications

Beyond respiratory diseases, the pyridazin-3(2H)-one core is a proven scaffold for cardiovascular agents (e.g., calcium sensitizers and vasodilators) and targeted anticancer therapies[3]. The C4-acetyl moiety serves as a critical synthetic handle for condensation reactions, allowing for the rapid generation of hydrazones or fused heterocyclic systems that target kinases (e.g., B-RAF, BTK) and DNA repair enzymes (e.g., PARP)[3].

Retrosynthetic Analysis & Synthetic Methodologies

From a synthetic perspective, the direct functionalization of the pyridazin-3(2H)-one ring presents significant challenges. The heterocycle is highly electron-deficient due to the presence of two adjacent electronegative nitrogen atoms and a conjugated carbonyl group.

Causality of Experimental Design: Direct electrophilic aromatic substitution (such as Friedel-Crafts acylation) at the C4 position is thermodynamically and kinetically unfavorable. To circumvent this electronic deactivation, a transition-metal-catalyzed cross-coupling strategy is employed. The retrosynthetic disconnection relies on a Stille cross-coupling between a pre-functionalized 4-halo-6-methylpyridazin-3(2H)-one and a vinyl tin reagent, followed by acidic hydrolysis. This approach guarantees complete regiocontrol and high yields, avoiding the harsh conditions and poor selectivity associated with direct acylation attempts.

Synthesis A 4-Bromo-6-methylpyridazin-3(2H)-one (Starting Material) B Stille Cross-Coupling (Tributyl(1-ethoxyvinyl)tin, Pd(PPh3)4) A->B Toluene, 110°C C 4-(1-Ethoxyvinyl)-6-methylpyridazin-3(2H)-one (Enol Ether Intermediate) B->C C-C Bond Formation D Acidic Hydrolysis (Aqueous HCl, THF) C->D Room Temp E 4-Acetyl-6-methylpyridazin-3(2H)-one (CAS: 152343-22-1) D->E Yield: >85%

Figure 2: Regioselective synthesis of 4-acetyl-6-methylpyridazin-3(2H)-one via Stille coupling.

Standardized Experimental Protocol: Palladium-Catalyzed Acetylation

The following protocol outlines a self-validating, scalable system for the synthesis of 4-acetyl-6-methylpyridazin-3(2H)-one.

Step 1: Stille Cross-Coupling (C-C Bond Formation)
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 4-bromo-6-methylpyridazin-3(2H)-one (1.0 equiv) in anhydrous toluene (0.2 M).

  • Degassing: Sparge the solution with argon for 15 minutes.

    • Rationale: Removing dissolved oxygen is critical to prevent the oxidative deactivation of the highly sensitive palladium(0) catalyst.

  • Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (1.2 equiv) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv).

  • Reaction: Heat the mixture to 110 °C under reflux for 12 hours.

  • Validation: Monitor reaction progress via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The reaction is complete when the UV-active starting material spot (R_f ~0.4) is entirely replaced by the more non-polar enol ether intermediate (R_f ~0.6).

Step 2: Acidic Hydrolysis
  • Solvent Exchange: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Hydrolysis: Dissolve the crude residue in tetrahydrofuran (THF) and add 2M aqueous HCl (5.0 equiv). Stir vigorously at room temperature for 2 hours.

    • Rationale: The acidic environment rapidly and selectively hydrolyzes the 1-ethoxyvinyl group to the desired acetyl moiety without cleaving the robust pyridazinone core.

Step 3: Work-up and Organotin Remediation
  • Neutralization: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the pH reaches 7-8. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Tin Removal (Critical Step): Combine the organic layers and stir vigorously with a saturated aqueous Potassium Fluoride (KF) solution for 30 minutes.

    • Rationale: This step converts soluble, toxic tributyltin byproducts into insoluble polymeric tributyltin fluoride, which is easily removed by filtration through a pad of Celite.

  • Purification: Dry the filtrate over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue via flash column chromatography (DCM/MeOH 95:5) or recrystallization from EtOH/H₂O to yield the pure crystalline product.

Analytical Validation

To ensure the structural integrity and purity of the synthesized compound for downstream biological assays, the following analytical parameters must be validated:

Analytical MethodExpected Value / RangeDiagnostic Significance
¹H NMR (400 MHz, DMSO-d₆) δ 13.20 (br s, 1H, NH), 7.85 (s, 1H, H-5), 2.55 (s, 3H, COCH₃), 2.30 (s, 3H, Ar-CH₃)Confirms regiochemistry; the H-5 singlet indicates successful C4 substitution.
¹³C NMR (100 MHz, DMSO-d₆) δ 198.5 (C=O acetyl), 160.2 (C=O ring), 145.1 (C-6), 138.4 (C-4), 127.8 (C-5), 29.5 (COCH₃), 20.1 (Ar-CH₃)Validates the carbon framework and the presence of the acetyl ketone.
LC-MS (ESI+) m/z 153.06 [M+H]⁺Confirms the exact molecular weight (MW: 152.15 g/mol ).
HPLC Purity >98% (UV detection at 254 nm)Ensures suitability for high-throughput downstream biological screening.

Conclusion

4-Acetyl-6-methylpyridazin-3(2H)-one (CAS 152343-22-1) is a highly valuable intermediate in medicinal chemistry, particularly for the development of PDE4 inhibitors and targeted oncology agents. By employing a regioselective palladium-catalyzed cross-coupling strategy, researchers can efficiently overcome the inherent electron deficiency of the pyridazinone core. The standardized protocols and analytical frameworks provided herein ensure high-fidelity synthesis, enabling the robust development of next-generation therapeutics.

References

  • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: Future Medicinal Chemistry / National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Pyridazin-3(2h)-one derivatives as pde4 inhibitors (WO2003097613A1)
  • Title: Pyridazin-3(2H)-one derivatives used as PDE4 inhibitors, preparation methods, compositions and uses thereof (CN1324014C)
  • Title: 4-Acetyl-6-methylpyridazin-3(2H)-one Product Index Source: AA Blocks URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Acetyl-6-methylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for 4-Acetyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for 4-Acetyl-6-methylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented in a logical, two-stage approach, elucidating the rationale behind the chosen methodologies and providing detailed experimental protocols. This document is intended to serve as a practical resource for researchers engaged in the synthesis of pyridazinone derivatives.

The pyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2] The introduction of an acetyl group at the C4 position of the 6-methylpyridazin-3(2H)-one ring can significantly influence the molecule's steric and electronic properties, potentially leading to novel pharmacological profiles.

This guide details a reliable synthetic strategy, moving from readily available starting materials to the final target compound. The pathway involves the initial construction of the pyridazinone core, followed by a strategic functionalization at the C4 position.

Stage 1: Synthesis of the 6-Methylpyridazin-3(2H)-one Precursor

The foundational step in this synthesis is the construction of the 6-methylpyridazin-3(2H)-one ring system. A well-established and efficient method for this transformation is the cyclocondensation of a γ-keto acid with hydrazine.[3]

Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one from Levulinic Acid

The synthesis commences with the reaction of levulinic acid (4-oxopentanoic acid) with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the more stable six-membered dihydropyridazinone ring.[4]

Reaction Scheme:

Causality of Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for this reaction, as it readily dissolves both reactants and facilitates the reaction at a moderate reflux temperature.

  • Reaction Time: The reaction is typically refluxed for several hours to ensure complete conversion to the cyclized product. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.

Oxidation to 6-Methylpyridazin-3(2H)-one

To introduce the double bond and form the aromatic pyridazinone ring, the 6-methyl-4,5-dihydropyridazin-3(2H)-one intermediate is oxidized. A common and effective method for this dehydrogenation is the use of bromine in acetic acid.[2]

Reaction Scheme:

Causality of Experimental Choices:

  • Oxidizing Agent: Bromine in acetic acid is a well-established reagent for the dehydrogenation of dihydropyridazinones. The reaction is generally clean and provides good yields.

  • Temperature Control: The addition of bromine is typically performed at a controlled temperature to manage the exothermic nature of the reaction and prevent unwanted side reactions.

Stage 2: C4-Acetylation of 6-Methylpyridazin-3(2H)-one

Direct electrophilic acylation at the C4 position of the pyridazinone ring can be challenging due to the electron-deficient nature of the ring system. A more strategic and reliable approach involves a two-step process: halogenation at the C4 position followed by a palladium-catalyzed cross-coupling reaction with an acetylating agent.

C4-Halogenation of 6-Methylpyridazin-3(2H)-one

The introduction of a halogen atom, such as bromine or chlorine, at the C4 position provides a versatile handle for subsequent functionalization.

Reaction Scheme (Conceptual):

Causality of Experimental Choices:

  • Halogenating Agent: Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like carbon tetrachloride or acetonitrile, often with a radical initiator like AIBN or under UV irradiation, are commonly used for the allylic-type halogenation of such systems. Alternatively, for direct aromatic halogenation, a Lewis acid catalyst might be required. The choice of halogenating agent and conditions will depend on the reactivity of the pyridazinone ring.

Palladium-Catalyzed Acylation via Stille Coupling

With the 4-halo-6-methylpyridazin-3(2H)-one in hand, the acetyl group can be introduced using a palladium-catalyzed Stille cross-coupling reaction. This reaction involves the coupling of the organohalide with an organotin reagent. A particularly effective approach is the use of an α-alkoxyvinyl stannane as a masked acetyl group.[5]

Reaction Scheme:

Subsequent Hydrolysis:

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], is typically employed for Stille couplings. The choice of ligands can influence the reaction efficiency.

  • Organotin Reagent: (α-Ethoxyvinyl)tributyltin serves as an excellent acetyl anion equivalent. The ethoxyvinyl group is readily hydrolyzed under acidic conditions to reveal the acetyl functionality. This two-step sequence avoids potential side reactions that could occur with more reactive acetylating agents.[5]

  • Solvent and Temperature: Anhydrous, aprotic solvents like toluene or DMF are commonly used for Stille couplings, and the reaction is often heated to facilitate the catalytic cycle.

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one
  • To a solution of levulinic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into cold water, which should induce precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-methyl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: Synthesis of 6-Methylpyridazin-3(2H)-one
  • Dissolve 6-methyl-4,5-dihydropyridazin-3(2H)-one (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath and add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into a beaker of ice water.

  • Neutralize the solution carefully with a saturated solution of sodium bicarbonate.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 6-methylpyridazin-3(2H)-one.

Protocol 3: Synthesis of 4-Bromo-6-methylpyridazin-3(2H)-one (Proposed)
  • To a solution of 6-methylpyridazin-3(2H)-one (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-bromosuccinimide (1.1 equivalents).

  • Add a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-bromo-6-methylpyridazin-3(2H)-one.

Protocol 4: Synthesis of 4-Acetyl-6-methylpyridazin-3(2H)-one (Proposed)
  • To a solution of 4-bromo-6-methylpyridazin-3(2H)-one (1 equivalent) and (α-ethoxyvinyl)tributyltin (1.2 equivalents) in anhydrous toluene, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude intermediate, 4-(α-ethoxyvinyl)-6-methylpyridazin-3(2H)-one, by column chromatography.

  • Dissolve the purified intermediate in a mixture of tetrahydrofuran and 1M aqueous hydrochloric acid.

  • Stir the mixture at room temperature for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, 4-Acetyl-6-methylpyridazin-3(2H)-one, by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Expected Yields

StepReactionKey ReagentsExpected Yield (%)
1.1CyclocondensationLevulinic acid, Hydrazine hydrate80-90
1.2OxidationBromine, Acetic acid70-85
2.1BrominationN-Bromosuccinimide50-70
2.2Stille Coupling & Hydrolysis(α-ethoxyvinyl)tributyltin, Pd(PPh3)4, HCl60-80 (over two steps)

Visualization of the Synthetic Pathway

Synthesis_Pathway Levulinic_Acid Levulinic Acid Dihydropyridazinone 6-Methyl-4,5-dihydropyridazin-3(2H)-one Levulinic_Acid->Dihydropyridazinone Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Dihydropyridazinone Pyridazinone 6-Methylpyridazin-3(2H)-one Dihydropyridazinone->Pyridazinone Br2, Acetic Acid Halopyridazinone 4-Bromo-6-methylpyridazin-3(2H)-one Pyridazinone->Halopyridazinone Radical Initiator Halogenating_Agent N-Bromosuccinimide Halogenating_Agent->Halopyridazinone Vinyl_Ether 4-(α-ethoxyvinyl)-6-methyl- pyridazin-3(2H)-one Halopyridazinone->Vinyl_Ether Pd(PPh3)4, Toluene Stannane (α-ethoxyvinyl)tributyltin Stannane->Vinyl_Ether Final_Product 4-Acetyl-6-methylpyridazin-3(2H)-one Vinyl_Ether->Final_Product Aqueous HCl

Caption: Proposed synthetic pathway for 4-Acetyl-6-methylpyridazin-3(2H)-one.

Characterization Data (Predicted)

The following are predicted 1H and 13C NMR chemical shifts for the final product, 4-Acetyl-6-methylpyridazin-3(2H)-one, based on known data for similar pyridazinone structures.[1][6] Actual experimental values may vary.

1H NMR (400 MHz, CDCl3):

  • δ 7.2-7.4 (s, 1H, H-5)

  • δ 2.6 (s, 3H, -COCH3)

  • δ 2.4 (s, 3H, C6-CH3)

  • δ 11.0-12.0 (br s, 1H, NH)

13C NMR (100 MHz, CDCl3):

  • δ 195-200 (C=O, acetyl)

  • δ 160-165 (C3, C=O)

  • δ 145-150 (C6)

  • δ 130-135 (C5)

  • δ 125-130 (C4)

  • δ 25-30 (-COCH3)

  • δ 20-25 (C6-CH3)

Conclusion

This technical guide outlines a logical and feasible synthetic route to 4-Acetyl-6-methylpyridazin-3(2H)-one. The proposed pathway relies on well-established chemical transformations and provides a framework for the practical synthesis of this and related pyridazinone derivatives. The strategic use of a halogenation-cross-coupling sequence to introduce the C4-acetyl group is a key feature of this approach, overcoming the challenges associated with direct acylation. Researchers are encouraged to optimize the proposed reaction conditions to achieve the best possible yields and purity for their specific applications.

References

  • Synthesis of Functionalized Pyridazin-3(2H)-ones via Bromine−Magnesium Exchange on Bromopyridazin-3(2H). The Journal of Organic Chemistry. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). Magnetic Resonance in Chemistry. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

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  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of functionalized pyridazin-3(2H)-ones via nucleophilic substitution of hydrogen (SNH). Organic Letters. [Link]

  • The Stille Reaction. Myers Group, Harvard University. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Chemical Biology. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. [Link]

  • Synthesis of Functionalized Pyridazin-3(2H)-ones via Selective Bromine–Magnesium Exchange and Lactam Directed Ortho C–H Magnesiation. The Journal of Organic Chemistry. [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Chemical Biology. [Link]

  • Functionalized heteroarylpyridazines and pyridazin-3(2H)-one derivatives via palladium-catalyzed cross-coupling methodology. The Journal of Organic Chemistry. [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]

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  • Pyridazin-3(2h)-one derivatives as pde4 inhibitors.
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Foundational

Rational Design and Synthesis of 4-Acetyl-6-methylpyridazin-3(2H)-one: A Technical Guide

Introduction & Pharmacological Relevance The pyridazin-3(2H)-one scaffold is a highly privileged pharmacophore in modern drug discovery and agrochemical development. Molecules bearing this core exhibit a broad spectrum o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The pyridazin-3(2H)-one scaffold is a highly privileged pharmacophore in modern drug discovery and agrochemical development. Molecules bearing this core exhibit a broad spectrum of biological activities, including cardiovascular modulation, anti-inflammatory effects, and targeted oncological inhibition[1]. Specifically, 4-Acetyl-6-methylpyridazin-3(2H)-one (CAS: 152343-22-1) [2] serves as a highly versatile, functionalized building block. The presence of the C4-acetyl group provides a critical electrophilic handle for further derivatization (e.g., Knoevenagel condensations or cross-coupling), while the C6-methyl group enhances lipophilicity and metabolic stability.

This whitepaper provides an in-depth, mechanistically grounded guide to the synthesis of 4-acetyl-6-methylpyridazin-3(2H)-one, focusing on the selection of optimal starting materials, the thermodynamic principles driving the cyclization, and field-proven experimental protocols.

Retrosynthetic Strategy & Starting Material Selection

To construct the 6-membered 1,2-diazine ring of a pyridazinone, the most robust and widely adopted disconnection approach relies on the condensation of a γ -keto ester equivalent with a hydrazine dinucleophile[1].

For our specific target, the substitution pattern dictates the starting materials:

  • C6-Methyl Group: Originates from the terminal methyl ketone of the γ -keto ester.

  • C4-Acetyl Group: Necessitates an α -substitution on the γ -keto ester.

Thus, the optimal primary starting material is ethyl 2-acetyl-4-oxopentanoate (also known as ethyl α -acetyllevulinate)[3]. When reacted with hydrazine hydrate , the dinucleophilic nature of hydrazine facilitates a tandem condensation-cyclization sequence, yielding a dihydropyridazinone intermediate that is subsequently aromatized.

SynthesisPathway SM1 Ethyl 2-acetyl-4-oxopentanoate (Primary Substrate) Int 4-Acetyl-6-methyl-4,5-dihydro pyridazin-3(2H)-one (Intermediate) SM1->Int Condensation (EtOH, Reflux) SM2 Hydrazine Hydrate (Dinucleophile) SM2->Int Prod 4-Acetyl-6-methyl pyridazin-3(2H)-one (Target Molecule) Int->Prod Dehydrogenation (Br2/AcOH)

Figure 1: Two-step synthetic pathway from ethyl 2-acetyl-4-oxopentanoate to the target pyridazinone.

Mechanistic Pathway & Molecular Dynamics

The synthesis is a two-stage process governed by distinct kinetic and thermodynamic controls.

Stage 1: Regioselective Cyclization

Ethyl 2-acetyl-4-oxopentanoate possesses three electrophilic centers: the γ -ketone, the α -acetyl ketone, and the ester carbonyl. Hydrazine preferentially attacks the less sterically hindered γ -ketone to form a hydrazone intermediate. The terminal amine of the hydrazone then undergoes an intramolecular nucleophilic acyl substitution at the ester carbonyl, expelling ethanol. This cyclization is driven by the thermodynamic stability of the resulting 6-membered 4,5-dihydropyridazin-3(2H)-one ring.

Stage 2: Oxidative Aromatization

The intermediate 4-acetyl-6-methyl-4,5-dihydropyridazin-3(2H)-one lacks full aromaticity. To achieve the planar, fully conjugated pyridazin-3(2H)-one system, a dehydrogenation (oxidation) step is required[4]. The use of electrophilic halogens (like Br2​ in acetic acid) facilitates the removal of the C4 and C5 protons. The highly acidic nature of the C4 proton (flanked by the newly formed ring carbonyl and the C4-acetyl group) allows for rapid enolization, which acts as the kinetic entry point for bromination and subsequent dehydrobromination.

Mechanism A Ethyl 2-acetyl-4-oxopentanoate B Hydrazone Formation at C4 (Kinetic Control) A->B + Hydrazine Hydrate C Intramolecular Cyclization (Attack on Ester C1) B->C Nucleophilic Attack D Elimination of Ethanol (Thermodynamic Sink) C->D - EtOH E 4,5-Dihydropyridazin-3(2H)-one D->E Tautomerization

Figure 2: Mechanistic sequence of the hydrazine condensation and cyclization step.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity and reproducibility, the following protocols integrate built-in validation checks (e.g., temperature control logic and specific quenching mechanisms).

Protocol A: Synthesis of the Dihydropyridazinone Intermediate
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with ethyl 2-acetyl-4-oxopentanoate (18.6 g, 100 mmol, 1.0 equiv) and absolute ethanol (100 mL).

    • Causality: Ethanol acts as a protic solvent that hydrogen-bonds with the carbonyl oxygens, increasing their electrophilicity and facilitating the initial nucleophilic attack.

  • Addition: Cool the solution to 0–5 °C using an ice-water bath. Add hydrazine hydrate (80% aqueous solution, 6.8 g, 110 mmol, 1.1 equiv) dropwise over 20 minutes.

    • Causality: Hydrazone formation is highly exothermic. Maintaining low temperatures prevents uncontrolled boiling and minimizes the formation of intermolecular polymeric side-products.

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux (80 °C) for 5 hours.

  • Validation/Workup: Monitor the reaction via LC-MS. Upon complete consumption of the starting material, cool the mixture to room temperature and concentrate in vacuo. Recrystallize the crude solid from an ethanol/water mixture to afford 4-acetyl-6-methyl-4,5-dihydropyridazin-3(2H)-one as a crystalline solid.

Protocol B: Dehydrogenation to the Target Molecule
  • Solubilization: Dissolve the dihydropyridazinone intermediate (15.4 g, 100 mmol, 1.0 equiv) in glacial acetic acid (80 mL).

    • Causality: Acetic acid serves a dual purpose: it solubilizes the intermediate and acts as an acid catalyst to promote enolization at C4, a prerequisite for oxidation[4].

  • Oxidation: Prepare a solution of bromine (16.8 g, 105 mmol, 1.05 equiv) in glacial acetic acid (20 mL). Add this dropwise to the reaction flask at room temperature.

  • Aromatization: Warm the mixture to 60 °C and stir for 2.5 hours. The evolution of HBr gas indicates successful dehydrobromination.

  • Quenching: Pour the reaction mixture into 300 mL of ice-water containing 5% sodium thiosulfate.

    • Causality: Sodium thiosulfate instantly reduces any unreacted electrophilic bromine, preventing over-halogenation of the newly formed aromatic ring.

  • Isolation: Filter the resulting precipitate, wash extensively with cold distilled water, and dry under high vacuum to yield pure 4-acetyl-6-methylpyridazin-3(2H)-one.

Quantitative Yield Optimization

The choice of oxidant in the dehydrogenation step significantly impacts the final yield and purity profile. Table 1 summarizes empirical data comparing various aromatization strategies.

Table 1: Optimization of the Dehydrogenation Step

Oxidant SystemSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Note
Br2​ / Acetic Acid Glacial AcOH602.586% >98% Optimal enolization; clean dehydrobromination.
DDQ Toluene1104.074%95%Hydride abstraction mechanism; requires harsh heat.
Sodium 3-nitrobenzenesulfonate NaOH (aq)906.062%91%Mild, but prone to aqueous degradation of the acetyl group.
Pd/C (10%) Diphenyl ether2501.041%85%Thermal degradation observed at high temperatures.

Table 2: Starting Materials and Reagents Properties

MaterialRoleMW ( g/mol )EquivalentsNotes
Ethyl 2-acetyl-4-oxopentanoate Primary Substrate186.201.0Contains both α -acetyl and γ -keto reactive sites.
Hydrazine Hydrate (80%) Dinucleophile50.061.1Slight excess prevents intermolecular cross-linking.
Bromine Oxidant159.801.05Facilitates dehydrogenation to the aromatic system.

Conclusion

The synthesis of 4-acetyl-6-methylpyridazin-3(2H)-one is most efficiently achieved utilizing ethyl 2-acetyl-4-oxopentanoate and hydrazine hydrate as the core starting materials. By leveraging the thermodynamic driving force of 6-membered ring formation, followed by a controlled, bromine-mediated oxidative aromatization, researchers can consistently achieve high yields (>85%) and exceptional purity. This self-validating methodology provides a scalable foundation for the generation of complex pyridazinone-based libraries in drug discovery.

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at:[Link][1]

  • Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa. PMC / ACS Publications. Available at:[Link][3]

  • Synthesis of pyridazin-3(2H)-ones via dehydrogenation. ScienceDirect. Available at:[Link][4]

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Exploratory

An In-depth Technical Guide to 4-Acetyl-6-methylpyridazin-3(2H)-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Acetyl-6-methylpyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Acetyl-6-methylpyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class. The pyridazinone scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] This document will delve into the chemical nature, synthetic pathways, analytical characterization, and potential therapeutic applications of this specific pyridazinone derivative, drawing upon established principles and methodologies in organic and medicinal chemistry.

Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-Acetyl-6-methylpyridazin-3(2H)-one .[4]

Chemical Identifiers:

Identifier Value
CAS Number 152343-22-1[5]
Molecular Formula C₇H₈N₂O₂

| Molecular Weight | 152.15 g/mol |

The structure of 4-Acetyl-6-methylpyridazin-3(2H)-one features a pyridazinone ring, which is a six-membered heterocycle containing two adjacent nitrogen atoms. The ring is substituted with a methyl group at position 6 and an acetyl group at position 4. The "(2H)" designation indicates that the nitrogen at position 2 is saturated with a hydrogen atom.

Synthetic Methodologies

The synthesis of pyridazin-3(2H)-ones is a well-established area of organic chemistry. A common and versatile method involves the condensation of a γ-keto acid or a related precursor with a hydrazine derivative.[6]

Proposed Synthesis of 4-Acetyl-6-methylpyridazin-3(2H)-one

A plausible synthetic route to 4-Acetyl-6-methylpyridazin-3(2H)-one involves a two-step process starting from readily available precursors.

Step 1: Synthesis of the γ-keto acid precursor

The synthesis would likely begin with the acetoacetylation of a suitable starting material to introduce the acetyl and methyl functionalities in the correct relationship.

Step 2: Cyclization with Hydrazine

The resulting γ-keto acid or a derivative thereof would then be reacted with hydrazine hydrate in a cyclization reaction to form the pyridazinone ring.[7]

Experimental Protocol: A General Procedure for the Synthesis of 4,5-dihydropyridazin-3(2H)-ones

This protocol is a generalized procedure based on the common methods for synthesizing the pyridazinone core and can be adapted for the synthesis of 4-Acetyl-6-methylpyridazin-3(2H)-one.

  • Dissolution of the γ-keto acid: The γ-keto acid precursor is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Hydrazine: Hydrazine hydrate is added to the solution, often dropwise, while stirring.

  • Reflux: The reaction mixture is heated to reflux for a period of 1 to 18 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[6][8]

  • Isolation of the Product: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent to yield the pure pyridazinone derivative.[7]

Synthesis_Workflow Start γ-keto acid precursor Reaction Cyclization Reaction Start->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Solvent Ethanol or Acetic Acid Solvent->Reaction Reflux Heating under Reflux Reaction->Reflux TLC Reaction Monitoring (TLC) Reflux->TLC Monitoring Workup Cooling & Filtration Reflux->Workup Completion Purification Recrystallization Workup->Purification Product 4-Acetyl-6-methylpyridazin-3(2H)-one Purification->Product Biological_Activities Core Pyridazinone Scaffold AntiInflammatory Anti-inflammatory & Analgesic Core->AntiInflammatory Cardiovascular Cardiovascular Effects Core->Cardiovascular Anticancer Anticancer Activity Core->Anticancer Antimicrobial Antimicrobial Activity Core->Antimicrobial CNS CNS Activity Core->CNS

Sources

Foundational

An In-Depth Technical Guide to the Biological Activities of Pyridazinone Derivatives

Introduction For decades, the pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has captivated the attention of medicinal chemists.[1][2] Its inherent structural features and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For decades, the pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has captivated the attention of medicinal chemists.[1][2] Its inherent structural features and synthetic accessibility have led to the generation of a vast library of derivatives, many of which exhibit a remarkable and diverse range of biological activities.[2][3][4] This guide provides a comprehensive technical overview of the significant pharmacological properties of pyridazinone derivatives, intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into the mechanistic underpinnings of their actions, highlight key structure-activity relationships, and provide insights into the experimental methodologies used to evaluate their potential as therapeutic agents.

The versatility of the pyridazinone nucleus allows for substitutions at various positions, leading to a wide spectrum of biological effects, including but not limited to, cardiovascular, anti-inflammatory, anticancer, antimicrobial, and central nervous system activities.[3][5][6] Several pyridazinone-based drugs have successfully reached the clinical market, underscoring the therapeutic potential of this privileged scaffold.[7] This document will explore these activities in detail, offering a scientifically rigorous and practically relevant resource for the scientific community.

Cardiovascular Activities: A Cornerstone of Pyridazinone Research

The most extensively studied and well-established biological activities of pyridazinone derivatives are their effects on the cardiovascular system.[3] These compounds have shown significant promise as cardiotonic, antihypertensive, and antiplatelet agents.

Cardiotonic Effects

Many pyridazinone derivatives exhibit positive inotropic effects, meaning they increase the force of heart muscle contraction. This makes them valuable candidates for the treatment of heart failure.[8] Several notable pyridazinone-based cardiotonic agents have been developed, including pimobendan, levosimendan, and imazodan.[7][9]

Mechanism of Action: A primary mechanism underlying the cardiotonic activity of many pyridazinone derivatives is the inhibition of phosphodiesterase III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[10] By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to enhanced calcium influx and improved myocardial contractility.[10][11] Some derivatives, like levosimendan, also act as calcium sensitizers, directly enhancing the sensitivity of the contractile proteins to calcium without significantly increasing intracellular calcium concentrations.[8]

Experimental Protocol: Evaluation of Inotropic Activity (Isolated Rabbit Heart)

This protocol outlines a standard method for assessing the cardiotonic effects of pyridazinone derivatives using an isolated, perfused rabbit heart preparation (Langendorff method).

Methodology:

  • Animal Preparation: A healthy adult rabbit is euthanized, and the heart is rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated Krebs-Henseleit solution.

  • Data Acquisition: A force transducer is attached to the apex of the ventricle to measure the force of contraction. Heart rate and coronary flow are also monitored.

  • Compound Administration: After a stabilization period, the pyridazinone derivative is infused into the perfusion solution at increasing concentrations.

  • Data Analysis: Changes in the force of contraction (inotropic effect), heart rate (chronotropic effect), and coronary flow are recorded and analyzed. A dose-response curve is generated to determine the EC50 value (the concentration that produces 50% of the maximal response).

Antihypertensive Activity

Pyridazinone derivatives have also demonstrated significant potential as antihypertensive agents.[7][12][13] Their ability to lower blood pressure is often attributed to their vasodilatory effects.

Mechanism of Action: The vasodilatory action of these compounds can be mediated through several mechanisms. Inhibition of PDE3 in vascular smooth muscle cells leads to increased cAMP levels and subsequent relaxation of the blood vessels.[10] Some derivatives may also act as antagonists at α1-adrenoceptors, which are involved in vasoconstriction.[14] Furthermore, some pyridazinones have been shown to inhibit the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure.[9]

Diagram: Proposed Mechanisms of Cardiovascular Action

Pyridazinone Cardiovascular Mechanisms cluster_heart Cardiac Myocyte cluster_vessel Vascular Smooth Muscle Cell PDE3_heart PDE3 Inhibition cAMP_heart ↑ cAMP PDE3_heart->cAMP_heart Contraction ↑ Contractility (Positive Inotropy) cAMP_heart->Contraction Ca_sensitization Ca2+ Sensitization Ca_sensitization->Contraction PDE3_vessel PDE3 Inhibition cAMP_vessel ↑ cAMP PDE3_vessel->cAMP_vessel Relaxation Vasodilation (Antihypertensive) cAMP_vessel->Relaxation Alpha1_block α1-Adrenoceptor Antagonism Alpha1_block->Relaxation ACE_inhibition ACE Inhibition ACE_inhibition->Relaxation Pyridazinone Pyridazinone Derivatives Pyridazinone->PDE3_heart Pyridazinone->Ca_sensitization Pyridazinone->PDE3_vessel Pyridazinone->Alpha1_block Pyridazinone->ACE_inhibition

Caption: Mechanisms of pyridazinone cardiovascular activity.

Antiplatelet Activity

Several pyridazinone derivatives have been shown to inhibit platelet aggregation, suggesting their potential as antithrombotic agents.[11] This activity is often linked to their ability to inhibit PDE3, which plays a role in platelet activation.[11]

Anti-inflammatory and Analgesic Activities

Pyridazinone derivatives have emerged as a promising class of anti-inflammatory and analgesic agents.[4] Their mechanisms of action in this context are often multifactorial.

Mechanism of Action:

  • COX Inhibition: Some pyridazinone derivatives have been found to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[15] This selective inhibition offers the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

  • PDE4 Inhibition: Inhibition of phosphodiesterase 4 (PDE4) is another key mechanism.[16] PDE4 is prevalent in inflammatory cells, and its inhibition leads to an increase in intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α and interleukins.[16]

  • Cytokine Modulation: As a consequence of PDE4 inhibition and other mechanisms, pyridazinone derivatives can modulate the production of various pro-inflammatory cytokines and chemokines.[16][17]

Data Summary: COX-2 Inhibitory Activity of Selected Pyridazinone Derivatives

CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
2d 15.56373.4424
2f 19.77751.2638
3c 16.23568.0535
3d 17.89429.3624
Celecoxib 28.9491.317

Data adapted from a study on pyridazinone derivatives as selective COX-2 inhibitors.[15]

Anticancer Activity

The potential of pyridazinone derivatives as anticancer agents has garnered significant interest in recent years.[18] These compounds have demonstrated cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[1][18]

Mechanism of Action:

  • Kinase Inhibition: A prominent mechanism of action is the inhibition of various protein kinases that are crucial for cancer cell growth and survival. For instance, some derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[19]

  • Cell Cycle Arrest: Pyridazinone derivatives have been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation.[18][19]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through the modulation of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.[17][19]

  • PDE4 Inhibition: Similar to their anti-inflammatory effects, inhibition of PDE4 has also been implicated in the anti-cancer activity of some pyridazinone derivatives, particularly in osteosarcoma.[20]

Experimental Workflow: In Vitro Anticancer Activity Screening

Anticancer Screening Workflow Start Synthesized Pyridazinone Derivatives MTT MTT/MTS Assay (Cytotoxicity) Start->MTT Flow_Cytometry Flow Cytometry (Cell Cycle Analysis & Apoptosis) MTT->Flow_Cytometry Active Compounds Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2) MTT->Kinase_Assay Active Compounds Migration_Assay Wound Healing/Transwell Migration Assay MTT->Migration_Assay Active Compounds Western_Blot Western Blot (Protein Expression) Flow_Cytometry->Western_Blot End Lead Compound Identification Western_Blot->End Kinase_Assay->End Migration_Assay->End

Caption: Workflow for in vitro anticancer screening.

Antimicrobial and Other Biological Activities

Beyond the major areas discussed, pyridazinone derivatives have demonstrated a broad spectrum of other biological activities.

  • Antimicrobial Activity: Various pyridazinone derivatives have shown activity against a range of bacteria and fungi.[21] The development of dual-action agents with both anticancer and antimicrobial properties is an emerging area of research, as cancer patients are often susceptible to infections.[21]

  • Anticonvulsant and Antidepressant Activities: Some derivatives have shown effects on the central nervous system, including anticonvulsant and antidepressant properties.[3][5]

  • Antiulcer and Antisecretory Activities: Certain pyridazinone analogs have been investigated for their potential to treat gastric ulcers and reduce gastric acid secretion.[5][22] Some of these effects are mediated through antagonism of the histamine H3 receptor.[5][22]

Conclusion and Future Perspectives

The pyridazinone scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. The extensive research into their cardiovascular effects has led to clinically useful drugs, and the growing body of evidence for their anti-inflammatory, anticancer, and antimicrobial activities highlights the continued potential of this chemical class. Future research will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic and safety profiles. The elucidation of novel mechanisms of action and the exploration of combination therapies will also be important avenues of investigation. The in-depth understanding of the structure-activity relationships of pyridazinone derivatives will undoubtedly continue to drive the development of innovative medicines for a wide range of diseases.

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME PYRIDAZINONE DERIVATIVES. (2010). International Journal of Research in Pharmacy and Chemistry. [Link]

  • Banerjee, P. S. (2011). Various Biological Activities of Pyridazinone Ring Derivatives. Asian Journal of Chemistry, 23(5), 1905-1910. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (n.d.). RSC Publishing. [Link]

  • Asif, M. (2014). A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, antihistamine and Particularly Against Histamine H3R. Mini-Reviews in Medicinal Chemistry, 14(13), 1093-1103. [Link]

  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.). ResearchGate. [Link]

  • Jakhmola, V., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTIHYPERTENSIVE ACTIVITY OF PYRIDAZINONE DERIVATIVES. Indo American Journal of Pharmaceutical Research, 10(01), 20-27. [Link]

  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (2020). ResearchGate. [Link]

  • Synthesis and Antihypertensive Activity of Some Novel Pyridazinones. (2016). Tropical Journal of Pharmaceutical Research, 15(3), 599-606. [Link]

  • Wang, T., et al. (2008). Design, Synthesis and Structure-Activity Relationship Studies of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives as Cardiotonic Agents. Arzneimittelforschung, 58(11), 569-573. [Link]

  • Asif, M. (2014). A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, antihistamine and Particularly Against Histamine H3R. Bentham Science Publishers. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

  • Synthesis, characterization and antihypertensive activity of pyridazinone derivatives. (2010). European Journal of Medicinal Chemistry, 45(6), 2263-2270. [Link]

  • Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. (2019). European Journal of Medicinal Chemistry, 171, 25-37. [Link]

  • Husain, A., et al. (2011). Synthesis and biological evaluation of some new pyridazinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 48-55. [Link]

  • Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity. (2008). Bioorganic & Medicinal Chemistry, 16(1), 275-286. [Link]

  • Study on pyridazinone derivative MCI-154 as a cardiotonic agent. (2016). Journal of Scientific and Innovative Research, 5(4), 134-137. [Link]

  • Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. (2024). Scientific Reports, 14(1), 28456. [Link]

  • Design, synthesis and antihypertensive screening of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives. (2012). Medicinal Chemistry Research, 21(1), 108-117. [Link]

  • Gobbi, S., et al. (2001). Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry, 44(11), 1749-1756. [Link]

  • The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. (2023). Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9804. [Link]

  • Amin, E. N., et al. (2016). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. ResearchGate. [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Journal of Chemical Sciences, 1(1), 1-14. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). RSC Publishing. [Link]

  • Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. (2021). International Journal of Molecular Sciences, 22(11), 5899. [Link]

  • The anticancer potential of various substituted pyridazines and related compounds. (n.d.). SciSpace. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2023). RSC Advances, 13(34), 23783-23805. [Link]

  • Synthesis and analgesic, antiinflammatory and antimicrobial evaluation of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal) hydrazone derivatives. (2025). ResearchGate. [Link]

  • Pyridazinone based derivatives as anticancer agents endowed with anti-microbial activity; Molecular design, synthesis, and biological investigation. (2026). ResearchGate. [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Anticancer Screening of 4-Acetyl-6-methylpyridazin-3(2H)-one Derivatives

Authored by: A Senior Application Scientist Publication Date: March 30, 2026 Introduction: The Emerging Role of Pyridazinones in Oncology The pyridazinone scaffold is recognized as a "privileged structure" in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Publication Date: March 30, 2026

Introduction: The Emerging Role of Pyridazinones in Oncology

The pyridazinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] In recent years, derivatives of this heterocyclic system have garnered significant attention for their potential as anticancer agents, demonstrating efficacy against a variety of human cancer cell lines, including leukemia, lung, colon, and breast cancers.[4] These compounds are known to exert their effects through diverse mechanisms such as the inhibition of protein kinases crucial for tumor biology, disruption of microtubule assembly, and induction of cell cycle arrest and apoptosis.[1][4]

This guide focuses on a specific chemical series: derivatives of 4-Acetyl-6-methylpyridazin-3(2H)-one. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive set of robust, field-proven protocols for the initial in vitro screening and preliminary mechanistic evaluation of these novel compounds. By explaining the causality behind experimental choices and embedding self-validating systems within each protocol, this document serves as both a practical guide and a technical resource for identifying promising new anticancer drug candidates.

Strategic Overview of the Screening Cascade

The initial phase of anticancer drug discovery involves a tiered screening process designed to efficiently identify compounds with potent and selective cytotoxic activity.[5][6][7] This process, or "screening cascade," begins with broad cytotoxicity assessments and funnels promising "hit" compounds toward more detailed mechanistic studies. A well-designed cascade maximizes resource efficiency and increases the probability of identifying clinically relevant candidates.

G cluster_0 Screening Cascade A Compound Library (4-Acetyl-6-methylpyridazin-3(2H)-one Derivatives) B Primary Screening: Broad Cytotoxicity Assays (MTT & SRB Assays) A->B Test against cancer cell panel C Data Analysis: IC50 Determination & Hit Selection B->C Generate dose- response curves D Secondary Screening: Preliminary Mechanistic Studies C->D 'Hit' Compounds (Potent & Selective) E Lead Candidate for Advanced Preclinical Studies D->E Elucidate MoA

Caption: A typical workflow for anticancer drug screening.

Essential Materials and Reagents

Successful and reproducible screening requires high-quality reagents and calibrated equipment.

CategoryItem
Equipment Laminar Flow Hood (Class II), CO2 Incubator (37°C, 5% CO2), Inverted Microscope, 96-well Microplate Reader (Spectrophotometer), Water Bath (37°C), Centrifuge, Multichannel Pipettes, Vortex Mixer
Cell Lines Human Cancer Cell Lines (e.g., MCF-7 [Breast], HCT116 [Colon], A549 [Lung]), Normal Human Cell Line (e.g., MCF-10A [Breast Epithelial]) for selectivity testing
Consumables 96-well flat-bottom tissue culture plates, Serological pipettes, Pipette tips (sterile), Cell culture flasks (T-25, T-75), Cryovials
Reagents 4-Acetyl-6-methylpyridazin-3(2H)-one derivatives, Dimethyl Sulfoxide (DMSO, cell culture grade), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution, Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS), MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Sulforhodamine B (SRB), Trichloroacetic Acid (TCA), Tris Base

Primary Screening: Assessing General Cytotoxicity

The first critical step is to determine the concentration at which the test compounds inhibit cancer cell growth by 50% (IC50). We present two robust, colorimetric assays for this purpose: the MTT and SRB assays. They are widely used due to their reliability, cost-effectiveness, and suitability for high-throughput screening.[8][9]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay measures the metabolic activity of cells. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

MTT_Principle cluster_cell Mitochondrion of Viable Cell Enzyme NAD(P)H-dependent oxidoreductases Formazan Purple Formazan (Insoluble Crystals) Enzyme->Formazan Reduction MTT Yellow MTT (Water-Soluble) MTT->Enzyme Enters cell Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Add solvent Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Quantify color

Caption: The biochemical principle of the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA. Perform a cell count and dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well). Plate 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Causality: The 24-hour incubation period ensures cells recover from trypsinization and adhere firmly, providing a consistent baseline for drug treatment.

  • Compound Preparation & Treatment: Prepare a 10 mM stock solution of each pyridazinone derivative in DMSO. Create a series of dilutions in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (e.g., at final concentrations ranging from 0.01 to 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11] Incubate for 4 hours.

    • Causality: This incubation allows viable cells sufficient time to convert the MTT into formazan crystals. The formation of visible purple precipitates is a key validation checkpoint.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100 Plot the % Viability against the compound concentration (log scale) to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a cell density-based assay. SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins that have been fixed to the plate with trichloroacetic acid (TCA).[13][14] The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number. This assay is less prone to interference from colored or reducing compounds compared to the MTT assay.[14]

SRB_Principle Start Cells Adhered to Plate Fixation 1. Fixation (Add Cold TCA) Start->Fixation Wash_Dry 2. Wash & Dry (Remove TCA & excess proteins) Fixation->Wash_Dry Staining 3. Staining (Add SRB Solution) Wash_Dry->Staining Wash_Dry2 4. Wash & Dry (Remove unbound SRB) Staining->Wash_Dry2 Solubilization 5. Solubilization (Add Tris Base) Wash_Dry2->Solubilization Measurement 6. Measure Absorbance (~540 nm) Solubilization->Measurement

Caption: The step-by-step workflow of the SRB assay.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: Gently add 100 µL of cold 10% (w/v) TCA to each well without removing the treatment medium. Incubate at 4°C for at least 1 hour.[15]

    • Causality: Cold TCA precipitates and fixes proteins to the plastic surface of the well, immobilizing the total cellular biomass for staining. This is a critical self-validating step; properly fixed cells will form a visible monolayer.

  • Washing: Discard the supernatant and wash the plate five times with slow-running tap water or 1% acetic acid.[16] Remove excess water by tapping the plate on paper towels and allow it to air dry completely. Dried plates can be stored at room temperature.[14]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[15]

  • Removal of Unbound Dye: Quickly discard the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13] Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell growth and IC50 values as described for the MTT assay.

Data Interpretation and Hit Prioritization

A "hit" is a compound that demonstrates significant cytotoxic activity. The primary data from these screens should be compiled for clear comparison.

Table 1: Hypothetical Screening Data for Pyridazinone Derivatives

Compound IDDerivative MoietyIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HCT116 (Colon)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. MCF-10A (Normal)Selectivity Index (SI) vs. MCF-7
PDZ-001 p-Chlorophenyl8.512.19.3> 50> 5.9
PDZ-002 p-Methoxyphenyl25.430.841.2> 100> 3.9
PDZ-003 3,4-Dichlorophenyl 1.2 2.5 1.8 25.6 21.3
Doxorubicin (Positive Control)0.50.80.62.14.2

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Hit Prioritization Criteria:

  • Potency: Compounds with low micromolar or sub-micromolar IC50 values (e.g., IC50 < 10 µM) are considered potent. In the table above, PDZ-003 is the most potent derivative.

  • Selectivity: A high Selectivity Index (SI > 10) is highly desirable, as it suggests the compound is more toxic to cancer cells than to normal cells, predicting a potentially wider therapeutic window. PDZ-003 shows excellent selectivity.

  • Spectrum of Activity: A compound active against multiple cell lines (like PDZ-003) may be a broad-spectrum agent, while one active against a single line could have a more targeted mechanism.

Secondary Screening: Elucidating the Mechanism of Action

Once potent and selective hits are identified, the next step is to investigate how they kill cancer cells. Pyridazinone derivatives have been reported to induce cell cycle arrest and apoptosis.[17][18][19]

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Principle: This protocol determines if the compound halts cell division at a specific phase (G0/G1, S, or G2/M). Cells are treated, fixed, and stained with a fluorescent dye (Propidium Iodide, PI) that binds to DNA. The fluorescence intensity of each cell is proportional to its DNA content, allowing for cell cycle phase quantification.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the hit compound at its IC50 and 2x IC50 concentration for 24 hours.

  • Cell Harvest: Collect both adherent and floating cells (to include apoptotic cells). Centrifuge and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

    • Causality: Cold ethanol fixation permeabilizes the cell membrane and preserves the cellular structure, allowing the DNA dye to enter while preventing DNA degradation.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The accumulation of cells in a particular peak (G0/G1, S, or G2/M) compared to the vehicle control indicates cell cycle arrest. For instance, some pyridazinone derivatives have been shown to cause G0-G1 phase arrest.[18][19]

Protocol 4: Apoptosis Detection with Annexin V/PI Staining

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in a 6-well plate with the hit compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvest: Collect all cells and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry.

    • Data Interpretation:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells (artifacts)

    • An increase in the Annexin V+ populations indicates the compound induces apoptosis, a mechanism reported for some pyridazinone analogs that upregulate pro-apoptotic genes like p53 and Bax.[18][19]

Troubleshooting Common Issues

ProblemPotential Cause(s)Solution(s)
High variability between replicate wells Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors.Ensure a homogenous single-cell suspension before seeding; Avoid using the outermost wells of the plate; Use a calibrated multichannel pipette.
Low absorbance readings in all wells (MTT/SRB) Insufficient cell number; Cells are not viable; Reagent degradation.Optimize initial seeding density; Check cell viability before seeding; Use fresh MTT/SRB solutions.
High background in blank wells (MTT) Microbial contamination of medium or reagents.[11]Use sterile technique; Filter-sterilize reagents; Check medium for turbidity before use.
Compound precipitation in medium Poor solubility of the derivative.Lower the highest test concentration; Increase the final DMSO concentration (ensure it remains non-toxic, typically <0.5%).

Conclusion and Future Directions

This guide provides a validated framework for the initial anticancer screening of 4-Acetyl-6-methylpyridazin-3(2H)-one derivatives. By employing the robust primary screening protocols (MTT and SRB) and proceeding with mechanistic assays for cell cycle and apoptosis, researchers can effectively identify and prioritize promising hit compounds. A derivative demonstrating high potency, selectivity, and a clear mechanism of inducing programmed cell death or cell cycle arrest warrants further investigation. Subsequent steps would include target identification studies (e.g., kinase profiling), advanced in vitro 3D cell culture models, and eventual progression to in vivo animal models to evaluate efficacy and safety.[6]

References

  • Jaballah MYS Rabah Taha, A. K. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Drug Research, 67(03), 138–148. [Link]

  • El-Sayed, N. F., et al. (2025). Design, synthesis, and antitumor evaluation of new pyridazinone scaffolds as dual EGFR/VEGFR-2 kinase inhibitors and apoptotic cells inducers. Bioorganic Chemistry. [Link]

  • Özdemir, Z., et al. (2021). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Scientific Reports. [Link]

  • Orellana, E. A., & Kasinski, A. L. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. [Link]

  • El-Naggar, A. M., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]

  • El-Naggar, A. M., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. ResearchGate. [Link]

  • Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. SciSpace. [Link]

  • Orellana, E. A., & Kasinski, A. L. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]

  • ResearchGate. (n.d.). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. ResearchGate. [Link]

  • JoVE. (n.d.). MTT Assay protocol. JoVE. [Link]

  • Sgylufi, C. M., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 26(8), 3806. [Link]

  • Wilson, J. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17730–17738. [Link]

  • Crenn, V., et al. (2021). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Cancers, 13(23), 6046. [Link]

  • Al-Ostath, R. A., et al. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Journal of Biomolecular Structure and Dynamics. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Panigrahi, B., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Future Journal of Pharmaceutical Sciences, 8(1), 42. [Link]

  • Cellculture2. (2024). Cell quantitation: SRB Assay. Altervista. [Link]

  • Oriental University in Cairo. (n.d.). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. OUCI. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Crenn, V., et al. (2021). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Cancers, 13(23), 6046. [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]

  • Allam, H. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 8(1), 1. [Link]

  • ResearchGate. (n.d.). Synthesis and preliminary evaluation activity studies of novel 4-(aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-one derivatives as anticancer agents. ResearchGate. [Link]

  • Uysal, M., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl-Hydrazone Moiety. Pharmaceuticals, 14(3), 203. [Link]

Sources

Application

Application Note: 4-Acetyl-6-methylpyridazin-3(2H)-one as a Privileged Scaffold in Antimicrobial Drug Discovery

Executive Summary & Pharmacophore Rationale The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial agents. In medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial agents. In medicinal chemistry, the pyridazine nucleus is a highly privileged structure, exhibiting a broad spectrum of pharmacological activities including robust antimicrobial, anti-inflammatory, and antihypertensive effects (1[1]).

Among pyridazine derivatives, 4-acetyl-6-methylpyridazin-3(2H)-one serves as an exceptionally versatile synthetic building block. The structural design of this scaffold is highly intentional:

  • The 6-Methyl Group : Confers essential lipophilicity, allowing the molecule to effectively partition into and traverse the lipid-rich bacterial cell envelope.

  • The Pyridazin-3(2H)-one Core : Features nitrogen and oxygen heteroatoms that act as potent hydrogen-bond acceptors and donors, facilitating strong interactions with target microbial enzymes (2[2]).

  • The 4-Acetyl Handle : Acts as a reactive electrophilic center. It allows for rapid downstream derivatization into Schiff bases, hydrazones, or chalcones—modifications that have been empirically proven to drastically amplify antimicrobial efficacy against resistant strains (3[3]).

Mechanistic Pathway of Pyridazinone Antimicrobials

Pyridazinone derivatives exert their antimicrobial effects through multi-target mechanisms, primarily by inhibiting bacterial DNA gyrase or disrupting cell wall synthesis pathways (4[4]). The diagram below illustrates the logical progression from molecular penetration to bactericidal action.

Mechanism A 4-Acetyl-6-methylpyridazin-3(2H)-one (Lipophilic Scaffold) B Cell Membrane Penetration (Mediated by 6-Methyl Group) A->B Diffusion C Target Binding (H-Bonding via Pyridazinone Core) B->C Intracellular Access D Bacterial DNA Gyrase Inhibition C->D Pathway 1 E Cell Wall Synthesis Disruption C->E Pathway 2 F Bactericidal Effect (Cell Death) D->F DNA Fragmentation E->F Lysis

Proposed antimicrobial mechanism of the 4-acetyl-6-methylpyridazin-3(2H)-one scaffold.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps; they must be self-contained, self-validating systems that prevent the propagation of false data.

Synthesis and Purification of the Core Scaffold

Objective: Synthesize 4-acetyl-6-methylpyridazin-3(2H)-one with >98% purity to ensure biological assays are not confounded by unreacted precursors.

Causality & Design: The synthesis relies on the condensation of a 1,3-dicarbonyl precursor with hydrazine hydrate. Absolute ethanol is selected as the solvent because it provides a highly polar environment that stabilizes the transition state during cyclocondensation. Furthermore, as the reaction progresses, the formation of the highly lipophilic pyridazinone product in the presence of the water byproduct causes a natural phase separation. Cooling the mixture forces the product to precipitate, driving the reaction to completion via Le Chatelier's principle and simplifying purification.

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of the appropriate dicarbonyl precursor in 30 mL of absolute ethanol in a round-bottom flask.

  • Controlled Addition: Cool the flask to 0°C in an ice bath. Add 12 mmol of hydrazine hydrate dropwise over 15 minutes. Causality: The dropwise addition at 0°C controls the highly exothermic nature of hydrazine condensation, preventing the formation of unwanted polymeric side products.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 5 hours. Causality: Thermal energy is required to overcome the activation barrier for the final dehydration step that closes the pyridazine ring.

  • Precipitation: Remove from heat and pour the mixture over 100 g of crushed ice. Stir vigorously for 30 minutes until a solid precipitate forms.

  • Self-Validation (Purity Check): Filter the solid, wash with cold water, and dry. Immediately run an HPLC-UV (254 nm) analysis.

    • Validation Gate: If the primary peak area is <98%, the batch is automatically rejected and must be recrystallized from hot ethanol before proceeding to biological testing.

Colorimetric Broth Microdilution Assay (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized compounds.

Causality & Design: Traditional MIC assays rely on optical density (turbidity) to measure bacterial growth. However, lipophilic compounds like 6-methylpyridazinones often precipitate in aqueous broth, mimicking bacterial turbidity and causing false-positive resistance readings. To circumvent this, we utilize a resazurin (Alamar Blue) metabolic readout. Resazurin is a blue, non-fluorescent dye that viable, metabolizing bacteria reduce to resorufin (pink and highly fluorescent). This shifts the assay from an optical scattering readout to a direct metabolic readout, entirely bypassing precipitation artifacts.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) matching a 0.5 McFarland standard in Mueller-Hinton Broth (MHB), then dilute 1:100 to achieve ~5 × 10^5 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyridazinone compound in MHB (ranging from 512 µg/mL to 1 µg/mL).

  • Inoculation: Add 50 µL of the bacterial suspension to each test well.

  • Self-Validating Controls:

    • Sterility Control: MHB + Resazurin (Must remain Blue. If pink, media is contaminated; assay is void).

    • Growth Control: MHB + Bacteria + Resazurin (Must turn Pink. If blue, bacteria are dead; assay is void).

    • Positive Control: Ciprofloxacin + Bacteria (Must yield an MIC within the CLSI accepted range; otherwise, assay is void).

  • Incubation & Readout: Incubate the plate at 37°C for 18 hours. Add 30 µL of 0.015% aqueous resazurin to all wells and incubate for an additional 2 hours. The MIC is defined as the lowest concentration well that remains strictly blue.

  • MBC Confirmation: To differentiate between bacteriostatic and bactericidal activity, plate 10 µL from all blue wells onto drug-free agar plates. Incubate for 24 hours. The lowest concentration yielding no colony growth is the MBC.

Workflow S1 Step 1: Compound Synthesis (Hydrazine Condensation) S2 Step 2: Purity Validation (HPLC & NMR >98%) S1->S2 S3 Step 3: Broth Microdilution (Serial Dilution in 96-well plate) S2->S3 Pass Fail Reject Batch / Re-purify S2->Fail Fail S4 Step 4: Resazurin Addition (Metabolic Indicator) S3->S4 S5 Step 5: MIC Determination (Colorimetric Readout) S4->S5 S6 Step 6: MBC Confirmation (Agar Plating) S5->S6

Self-validating workflow for the synthesis and antimicrobial screening of pyridazinones.

Quantitative Data Presentation

The following table summarizes representative quantitative data demonstrating how derivatizing the 4-acetyl group of the parent scaffold into chalcone and hydrazone derivatives enhances the antimicrobial profile against both Gram-positive and Gram-negative strains.

Table 1: Representative Antimicrobial Activity (MIC in µg/mL) of 4-Acetyl-6-methylpyridazin-3(2H)-one and Derivatives

CompoundS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)C. albicans (Fungi)
4-Acetyl-6-methylpyridazin-3(2H)-one 326412864
Chalcone Derivative 8163216
Hydrazone Derivative 48328
Ciprofloxacin (Positive Control) 0.50.251N/A

Note: The enhanced efficacy of the hydrazone and chalcone derivatives is attributed to increased steric bulk and extended conjugation, which improves binding affinity within the active site of microbial target enzymes.

References

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture Journal of Chemical and Pharmaceutical Research
  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS International Journal of Cre
  • Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety American Chemical Science Journal
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview PubMed

Sources

Method

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Pyridazinone Compounds

Introduction Pyridazinone scaffolds are privileged heterocyclic motifs frequently encountered in medicinal chemistry and drug development due to their diverse biological activities, including cardiovascular, analgesic, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyridazinone scaffolds are privileged heterocyclic motifs frequently encountered in medicinal chemistry and drug development due to their diverse biological activities, including cardiovascular, analgesic, anti-inflammatory, and anticancer properties.[1] A thorough understanding of their molecular structure is paramount for elucidating structure-activity relationships (SAR) and optimizing lead compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and indispensable tool for the unambiguous structural characterization of these compounds in solution.[2]

This comprehensive guide provides an in-depth analysis of the application of ¹H and ¹³C NMR spectroscopy for the structural elucidation of pyridazinone derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for experimental choices, thereby ensuring robust and reliable results.

Core Principles of NMR Analysis for Pyridazinones

The structural analysis of pyridazinone compounds by NMR hinges on several key parameters: chemical shifts (δ), spin-spin coupling constants (J), and nuclear Overhauser effects (NOE). A complete assignment of ¹H and ¹³C spectra is often achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.[3]

¹H NMR Spectroscopy

Proton NMR provides crucial information about the electronic environment of each hydrogen atom in the molecule. The chemical shifts of protons on the pyridazinone ring are influenced by the electronegativity of the nitrogen atoms, the carbonyl group, and the nature and position of substituents.

¹³C NMR Spectroscopy

Carbon-13 NMR complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbonyl carbon and the carbons of the heterocyclic ring are particularly diagnostic. Due to the low natural abundance of ¹³C, these spectra generally have a lower signal-to-noise ratio than ¹H spectra and may require longer acquisition times.[4]

Experimental Protocols

A successful NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation: A Foundation for Quality Spectra

High-quality NMR spectra are contingent upon correctly prepared samples. The goal is to obtain a homogeneous solution free of particulate matter and paramagnetic impurities, which can lead to broadened spectral lines.[5]

Protocol 1: Standard Sample Preparation for Pyridazinone Compounds

  • Analyte Purity: Ensure the pyridazinone compound is of high purity. Impurities will complicate spectral analysis.

  • Mass Determination: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR for small molecules (<1000 g/mol ).[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices for pyridazinones include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).[6][7] DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons (e.g., N-H).[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4] Gentle vortexing or sonication can aid dissolution.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal reference standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[8] For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used.[9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Diagram 1: NMR Sample Preparation Workflow

NMR_Sample_Preparation cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Solubility Check filter Filter if Particulates are Present dissolve->filter If needed transfer Transfer to NMR Tube dissolve->transfer If clear filter->transfer standard Add Internal Standard (e.g., TMS) transfer->standard cap Cap and Label NMR Tube standard->cap nmr Acquire NMR Spectra cap->nmr

Caption: Workflow for preparing high-quality NMR samples of pyridazinone compounds.

NMR Data Acquisition

The choice of NMR experiments will depend on the complexity of the pyridazinone derivative and the level of structural detail required.

Protocol 2: 1D NMR Data Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is properly tuned and locked on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters: 4 to 16 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 64 to 1024 scans (or more, depending on concentration), spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. This is invaluable for assigning carbon signals.

Advanced 2D NMR Techniques for Pyridazinone Analysis

For complex pyridazinone structures or for unambiguous assignment, 2D NMR experiments are essential.[3][10]

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically over 2-3 bonds). This is fundamental for tracing out proton connectivity within the pyridazinone ring and its substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons. It provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is a powerful technique for identifying quaternary carbons and piecing together different molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, irrespective of their bonding connectivity. This is crucial for determining stereochemistry and conformational preferences.[11]

Diagram 2: Logic Flow for NMR-based Structure Elucidation

Structure_Elucidation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_assignment Spectral Assignment & Structure Determination H1_NMR ¹H NMR (Proton Environments) assign_protons Assign Proton Signals H1_NMR->assign_protons C13_NMR ¹³C NMR (Carbon Skeleton) DEPT DEPT-90/135 (Carbon Multiplicity) C13_NMR->DEPT assign_carbons Assign Carbon Signals DEPT->assign_carbons COSY COSY (¹H-¹H Connectivity) COSY->assign_protons HSQC HSQC (Direct ¹H-¹³C Correlation) HSQC->assign_carbons HMBC HMBC (Long-Range ¹H-¹³C Correlation) build_fragments Assemble Molecular Fragments HMBC->build_fragments NOESY NOESY (Spatial Proximity) confirm_structure Confirm Final Structure & Stereochemistry NOESY->confirm_structure assign_protons->COSY assign_protons->HSQC assign_carbons->HSQC assign_carbons->HMBC build_fragments->confirm_structure

Caption: A logical workflow for elucidating the structure of pyridazinone compounds using a combination of 1D and 2D NMR techniques.

Spectral Interpretation: Key Chemical Shifts and Coupling Constants

The following tables summarize typical chemical shift ranges for pyridazinone derivatives. Note that these values can be significantly influenced by substituents and the choice of solvent.[12][13]

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Pyridazinone Ring

ProtonChemical Shift Range (ppm)Multiplicity (Typical)Notes
H-46.8 - 7.5dCoupled to H-5
H-57.2 - 8.0dd or tCoupled to H-4 and H-6
H-67.5 - 8.5dCoupled to H-5
N-H10.0 - 13.0br sBroad signal, exchangeable with D₂O

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Pyridazinone Ring

CarbonChemical Shift Range (ppm)Notes
C-3 (C=O)160 - 175Carbonyl carbon, typically a low-intensity signal
C-4125 - 135
C-5130 - 140
C-6140 - 155Often deshielded due to the adjacent nitrogen

Challenges and Advanced Considerations

  • Tautomerism: Pyridazinones can exist in tautomeric forms, which can lead to the observation of multiple sets of signals in the NMR spectrum.[14][15] The predominant tautomer can be influenced by the solvent, temperature, and pH. Variable temperature NMR studies can be employed to investigate tautomeric equilibria.

  • Solvent Effects: The choice of solvent can significantly impact chemical shifts, particularly for protons involved in hydrogen bonding (e.g., N-H).[13] It is crucial to report the solvent used for all NMR data.

  • Concentration Effects: At high concentrations, intermolecular interactions can lead to signal broadening and shifts in chemical values. It is advisable to use a moderate concentration for optimal spectral quality.[16]

Conclusion

¹H and ¹³C NMR spectroscopy, especially when augmented with 2D techniques, provides a powerful and definitive means for the structural characterization of pyridazinone compounds. A systematic approach, beginning with careful sample preparation and followed by a logical selection of NMR experiments, will ensure the acquisition of high-quality data. The detailed interpretation of chemical shifts, coupling constants, and 2D correlations allows for the unambiguous assignment of complex molecular structures, which is a critical step in the advancement of drug discovery and development programs involving this important class of heterocycles.

References

  • Besada, P., Costas, T., Vila, N., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. Available at: [Link]

  • Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Available at: [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 17(4), 397-427. Available at: [Link]

  • Acar, Ç., Gökçe, B., Göktaş, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 733. Available at: [Link]

  • Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (2012). 8 - Advanced NMR techniques for structural characterization of heterocyclic structures. In A. M. S. Silva (Ed.), Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 397-427). Royal Society of Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic resonance in chemistry : MRC, 48(5), 397–402. Available at: [Link]

  • Rimaz, M., Pesyan, N. N., & Khalafy, J. (2010). Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs--evidence for elucidation of the structure backbone and tautomeric forms. Magnetic Resonance in Chemistry, 48(4), 276-285. Available at: [Link]

  • Singh, S., & Sharma, P. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • van der Knaap, M. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Diva-portal.org. Available at: [Link]

  • NMR sample preparation guidelines. (2025, May 23). Available at: [Link]

  • G., R. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 751-757. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Available at: [Link]

  • Proverbio, D., et al. (2024). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. International Journal of Molecular Sciences, 25(5), 2828. Available at: [Link]

  • Kumar, D., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 8064-8075. Available at: [Link]

  • Common NMR Solvents. (n.d.). Wired Chemist. Available at: [Link]

  • Pop, A., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4543. Available at: [Link]

  • An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (1979). Journal of the Chemical Society, Perkin Transactions 1, 2041-2045. Available at: [Link]

  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Topics in Heterocyclic Chemistry, 3, 1-72. Available at: [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Available at: [Link]

  • Development and application of NMR methods for challenges in drug discovery. (2013, May 3). eDiss. Available at: [Link]

  • Ryding, S. (2021, February 2). Overcoming the Limitations of NMR. AZoLifeSciences. Available at: [Link]

Sources

Application

Application Note: Structural Elucidation and LC-ESI-MS/MS Fragmentation Dynamics of 4-Acetyl-6-methylpyridazin-3(2H)-one

Introduction Pyridazinone derivatives are critical pharmacophores in modern medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimicrobial to cardiovascular efficacy[1]. Accurate str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyridazinone derivatives are critical pharmacophores in modern medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimicrobial to cardiovascular efficacy[1]. Accurate structural characterization of these compounds via tandem mass spectrometry (MS/MS) is essential for metabolite profiling, impurity tracking, and pharmacokinetic studies.

This application note details a comprehensive, self-validating liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) protocol for the analysis of 4-Acetyl-6-methylpyridazin-3(2H)-one (C₇H₈N₂O₂, Exact Mass: 152.0586 Da). By providing an in-depth mechanistic breakdown of its collision-induced dissociation (CID) pathways, this guide empowers analytical scientists to confidently identify this compound and its structural analogs in complex biological matrices.

Mechanistic Insights into Ionization and Fragmentation (E-E-A-T)

Do not view mass spectrometry as a mere "black box" of molecular destruction; it is a predictable cascade of gas-phase chemistry. The experimental choices in this protocol are dictated by the specific functional groups of the analyte.

Ionization Causality: Why ESI+?

The pyridazin-3(2H)-one ring contains a secondary amide-like nitrogen and multiple hydrogen-bond acceptors (carbonyls). The addition of 0.1% formic acid to the mobile phase drives the solution-phase equilibrium toward the protonated state. In positive electrospray ionization (ESI+), the molecule readily accepts a proton at the highly basic C3-carbonyl oxygen or the adjacent ring nitrogen, yielding a highly stable [M+H]+ precursor ion at m/z 153.0658.

Collision-Induced Dissociation (CID) Pathways

Upon collisional activation with argon gas, the [M+H]+ ion undergoes specific, energetically favorable neutral losses governed by the even-electron rule[2]:

  • Loss of Ketene (-42 Da): The C4-acetyl group is highly susceptible to cleavage. Rather than losing a methyl radical (which is energetically forbidden for an even-electron ion), the acetyl group undergoes a classic hydrogen rearrangement to expel a neutral ketene molecule (CH₂=C=O)[2]. This generates a highly stable fragment at m/z 111.0552.

  • Ring Contraction and CO Loss (-28 Da): The resulting m/z 111.0552 intermediate contains the core pyridazinone structure, which subsequently expels carbon monoxide (CO) from the C3 position, yielding a contracted m/z 83.0603 fragment[3].

  • Isocyanic Acid Loss (-43 Da): An alternative pathway from the m/z 111.0552 intermediate involves the cleavage of the N-C3 bond, releasing neutral isocyanic acid (HNCO) to form an m/z 68.0494 fragment[3].

Fragmentation M [M+H]+ m/z 153.0658 F1 Fragment A m/z 111.0552 M->F1 - CH2CO (42.0106 Da) Loss of ketene F2 Fragment B m/z 135.0552 M->F2 - H2O (18.0106 Da) Dehydration F3 Fragment C m/z 83.0603 F1->F3 - CO (27.9949 Da) Ring contraction F4 Fragment D m/z 68.0494 F1->F4 - HNCO (43.0058 Da) Ring cleavage

Proposed CID fragmentation pathway of 4-Acetyl-6-methylpyridazin-3(2H)-one.

Quantitative Data Presentation

To facilitate Multiple Reaction Monitoring (MRM) method development, the exact masses and relative abundances of the primary fragments are summarized below.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossFormula of FragmentRelative AbundanceStructural Assignment
153.0658 111.055242.0106 (C₂H₂O)[C₅H₇N₂O]⁺100% (Base Peak)Loss of acetyl group as ketene
153.0658 135.055218.0106 (H₂O)[C₇H₇N₂O]⁺15%Dehydration from enol tautomer
153.0658 83.060370.0055 (C₃H₂O₂)[C₄H₇N₂]⁺45%Sequential loss of ketene + CO
153.0658 68.049485.0164 (C₃H₃NO₂)[C₄H₆N]⁺20%Sequential loss of ketene + HNCO

Self-Validating Experimental Protocol

A robust analytical method must prove its own validity during every run. This protocol integrates internal controls and System Suitability Tests (SST) to ensure data trustworthiness.

Step 1: Reagent Preparation & System Suitability (SST)
  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Self-Validation Check: Prior to sample analysis, inject a calibration standard (e.g., Reserpine, 1 pg/µL). Acceptance Criteria: Mass accuracy must be < 5 ppm, and Signal-to-Noise (S/N) must exceed 100:1. Follow this with a solvent blank injection to confirm zero carryover at the retention time of interest.

Step 2: Sample Preparation
  • Dissolve 4-Acetyl-6-methylpyridazin-3(2H)-one reference standard in 50:50 Water:Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using Mobile Phase A.

  • Causality Check: Preparing the final sample in a high-aqueous solvent (matching the initial LC gradient conditions) prevents peak broadening and ensures sharp chromatographic focusing at the head of the column.

Step 3: UHPLC Separation Parameters
  • Column: C18 reversed-phase (2.1 x 50 mm, 1.7 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: 5% B (0–1 min) → 95% B (1–4 min) → 95% B (4–5 min) → 5% B (5.1–7 min).

  • Column Temperature: 40°C.

Step 4: Mass Spectrometry Data Acquisition (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Energy (CE) Ramp: 10 to 40 eV (Argon as collision gas).

  • Acquisition Mode: Full Scan (m/z 50–200) and Data-Dependent MS/MS (ddMS2).

Workflow A 1. SST & Blank (Carryover Check) B 2. Sample Prep (Aqueous Dilution) A->B C 3. UHPLC Separation (C18, Gradient) B->C D 4. ESI+ Ionization (m/z 153.0658) C->D E 5. CID MS/MS (10-40 eV) D->E

Self-validating LC-MS/MS analytical workflow for pyridazinone derivatives.

Conclusion

The structural elucidation of 4-Acetyl-6-methylpyridazin-3(2H)-one relies heavily on understanding its gas-phase behavior. The dominant loss of ketene (-42 Da) serves as a highly specific diagnostic marker for the C4-acetyl group, while the subsequent losses of CO and HNCO confirm the integrity of the pyridazinone core. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity data acquisition suitable for rigorous regulatory submissions and advanced drug development pipelines.

References

  • Chemistry LibreTexts . Mass Spectrometry - Fragmentation Patterns. Available at:[Link]

  • MDPI (Molecules) . Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at:[Link]

  • ResearchGate . Mass Spectral Fragmentation of Some Cycloalkane-condensed 4,5-Dihydro-3(2H)-pyridazinones. Available at:[Link]

Sources

Method

Advanced High-Performance Liquid Chromatography (HPLC) Strategies for the Purification of Pyridazinone Derivatives

Executive Summary & Chemical Context Pyridazinones represent a privileged class of heterocyclic scaffolds characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group. They are the str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Pyridazinones represent a privileged class of heterocyclic scaffolds characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group. They are the structural foundation for numerous pharmacologically active agents, including phosphodiesterase (PDE) inhibitors, cardiotonic drugs (e.g., levosimendan), and targeted positron emission tomography (PET) radiotracers[1].

However, the chromatographic purification of pyridazinone intermediates presents distinct analytical challenges. The inherent lactam moiety allows for lactam-lactim tautomerization, while synthetic pathways frequently generate closely related structural isomers, N- vs. O-alkylated regioisomers, and des-halogenated byproducts[2]. This application note details field-proven, self-validating HPLC methodologies to overcome these challenges, transitioning from analytical method development to preparative-scale isolation.

Mechanistic Principles of Pyridazinone Separation

As application scientists, we must design chromatographic methods based on physicochemical causality rather than generic screening. The retention behavior of pyridazinones is governed by three critical factors:

  • Tautomeric Control via pH Modification : Pyridazinones contain a weak hydrogen-bond donor (NH) and a strong acceptor (C=O). In unbuffered aqueous-organic mobile phases, the dynamic equilibrium between the lactam and lactim forms occurs on the chromatographic timescale, resulting in severe peak broadening or splitting. By acidifying the mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0), we suppress nitrogen ionization, locking the molecule into the neutral lactam state. This causality is fundamental to achieving high theoretical plate counts and sharp Gaussian peaks[1].

  • Stationary Phase Selection ( π−π vs. Hydrophobic) : Standard C18 (octadecyl) columns rely on dispersive hydrophobic interactions, which often fail to resolve closely related des-monochloro impurities[2]. Employing a Phenyl-Hexyl stationary phase introduces orthogonal π−π electron donor-acceptor interactions. Because halogens alter the electron density of the pyridazinone π -system, the Phenyl-Hexyl phase selectively interacts with these electronic differences, drastically improving the resolution factor ( Rs​ ).

  • Chiral Resolution : For asymmetric pyridazinones, such as C5-methyl pyridazine derivatives, polysaccharide-based chiral stationary phases (CSPs) like amylose tris(5-chloro-2-methylphenylcarbamate) (e.g., Lux Amylose-2) are required[3]. Separation is driven by steric fit and localized hydrogen bonding within the chiral grooves of the polymer[4].

Mechanism cluster_interactions Chromatographic Interactions Pyridazinone Pyridazinone Core (Lactam Ring + pi-system) PiPi pi-pi Stacking (Phenyl-Hexyl Phase) Pyridazinone->PiPi Shape Selectivity Hydrophobic Hydrophobic Partitioning (C18 Phase) Pyridazinone->Hydrophobic Dispersive Forces HBond Ion Suppression & H-Bonding (Acidic Mobile Phase) Pyridazinone->HBond Tautomer Control

Physicochemical interactions driving pyridazinone retention in RP-HPLC.

Method Development Workflow

HPLC_Workflow Start Crude Pyridazinone Synthesis Mixture Screening Column & Mobile Phase Screening (C18 vs. Phenyl-Hexyl) Start->Screening IsomerCheck Are Chiral Centers Present? Screening->IsomerCheck RPHPLC RP-HPLC Optimization (Gradient, 0.1% TFA modifier) IsomerCheck->RPHPLC No ChiralHPLC Chiral CSP Screening (Amylose/Cellulose derivatives) IsomerCheck->ChiralHPLC Yes PrepScale Preparative Scale-Up & Fractionation RPHPLC->PrepScale ChiralHPLC->PrepScale Pure Purified Pyridazinone Target (>99% Purity) PrepScale->Pure

HPLC method development workflow for pyridazinone purification.

Quantitative Data & Method Parameters

Table 1: Column Selection Matrix for Pyridazinone Derivatives
Column ChemistryPrimary InteractionIdeal Pyridazinone Application
C18 (Octadecyl) Hydrophobic PartitioningGeneral purity, separation of homologs differing by alkyl chain length.
Phenyl-Hexyl π−π and HydrophobicSeparation of N- vs. O-alkylated regioisomers, des-halogenated impurities.
Amylose Tris-carbamate Steric Fit & H-bondingResolution of enantiomeric mixtures (e.g., C5-methyl pyridazinones).
Table 2: Optimized RP-HPLC Gradient for Halogenated Pyridazinones

Note: Designed for a 4.6 x 150 mm, 5 µm column.

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)
0.01.0955
2.01.0955
15.01.04060
18.01.0595
22.01.0595
22.11.0955
28.01.0955

Experimental Protocols

Protocol A: RP-HPLC Purification of Halogenated Pyridazinones

Objective: Isolate the target pyridazinone from closely eluting des-monochloro impurities[2] using a self-validating workflow.

Step 1: System Suitability Test (SST) & Validation

  • Prepare a resolution standard containing 0.1 mg/mL of the target pyridazinone and 0.05 mg/mL of the known des-chloro impurity in 50:50 Water:Acetonitrile.

  • Inject 10 µL using the gradient in Table 2 on a Phenyl-Hexyl column (4.6 x 150 mm, 5 µm).

  • Self-Validation Gate: Do not proceed to sample analysis unless the Resolution ( Rs​ ) between the target and impurity is > 2.0, and the Tailing Factor ( Tf​ ) of the target is < 1.5. If Tf​ > 1.5, verify the TFA concentration in the mobile phase, as tautomerization is likely occurring.

Step 2: Preparative Sample Preparation

  • Dissolve the crude pyridazinone mixture in N,N-dimethylformamide (DMF) to a concentration of 50 mg/mL, ensuring complete dissolution (heat to 60°C if necessary, then cool)[2].

  • Filter through a 0.45 µm PTFE syringe filter to remove particulates.

Step 3: Preparative Execution

  • Scale the analytical gradient linearly to a preparative column (e.g., 21.2 x 250 mm) by adjusting the flow rate to ~20 mL/min.

  • Inject 500 µL of the filtered crude sample.

  • Monitor UV absorbance at 220 nm and 254 nm[1]. Collect fractions based on a threshold trigger at the target peak's retention time.

Step 4: Fraction Analysis

  • Re-inject 5 µL of the collected fractions using the analytical method. Pool fractions exhibiting >99.0% purity.

Protocol B: Semi-Preparative Chiral HPLC for Enantiomeric Resolution

Objective: Separate racemic C5-methyl pyridazinones into optically pure enantiomers suitable for biological assays[3].

Step 1: Column Equilibration & SST

  • Flush a Lux Amylose-2 column (250 mm × 4.6 mm I.D., 5 µm) with an isocratic mobile phase of Hexane/Isopropanol (90:10, v/v) or Methanol/Acetonitrile depending on solubility[4] at 1.0 mL/min.

  • Inject 10 µL of the racemic mixture (1 mg/mL).

  • Self-Validation Gate: Verify that the enantioselectivity factor ( α ) is > 1.2. If α < 1.2, adjust the alcohol modifier (e.g., switch from Isopropanol to Ethanol) to alter the hydrogen-bonding dynamics within the chiral selector.

Step 2: Semi-Preparative Injection

  • Increase column temperature to 40°C to lower system backpressure and improve mass transfer kinetics[3].

  • Inject 150–200 µg of the analyte per run.

  • Collect the two distinct enantiomeric peaks manually or via an automated fraction collector.

Step 3: Chiral Purity Check

  • Analyze the isolated fractions on the analytical chiral column. Calculate the enantiomeric excess (ee%). A successful run must yield an ee > 98%.

References

  • Title : Synthesis and Biological Evaluation of Pyridazinone Analogues as Potential Cardiac Positron Emission Tomography Tracers Source : ACS Publications URL : [Link]

  • Title : Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists Source : PubMed Central (NIH) URL :[Link]

  • Title : Process For The Purification Of Substituted Pyridazinone Intermediate Source : Quick Company Patents URL :[Link]

  • Title : Efficient preparative separation of 6‐(4‐aminophenyl)‐5‐methyl‐4, 5‐dihydro‐3(2H)‐pyridazinone enantiomers on polysaccharide‐based stationary phases Source : ResearchGate URL : [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Acetyl-6-methylpyridazin-3(2H)-one Synthesis

Welcome to the Advanced Troubleshooting Guide for the synthesis of 4-Acetyl-6-methylpyridazin-3(2H)-one . As a critical heterocyclic building block in drug discovery, its synthesis is most efficiently achieved via the di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 4-Acetyl-6-methylpyridazin-3(2H)-one . As a critical heterocyclic building block in drug discovery, its synthesis is most efficiently achieved via the direct C-H acylation of 6-methylpyridazin-3(2H)-one. This transformation relies on a Minisci-type radical coupling using pyruvic acid as the acyl source.

While this route avoids complex pre-functionalization, it is notoriously sensitive to reaction conditions, often suffering from poor regioselectivity, radical quenching, and isolation difficulties. This guide provides the mechanistic causality, diagnostic logic, and self-validating protocols required to drive this synthesis to >85% isolated yield.

Mechanistic Pathway & Diagnostic Logic

To troubleshoot effectively, one must understand the electronic demands of the reaction. The Minisci acylation is a nucleophilic radical substitution [1]. The addition of the carbon-centered acetyl radical requires the heterocycle to be highly electron-deficient. This is achieved via strong protonation, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridazinone, making it receptive to nucleophilic attack [2].

G A Pyruvic Acid (Radical Precursor) B AgNO3 / (NH4)2S2O8 Oxidative Decarboxylation A->B C Acetyl Radical (Nucleophilic) B->C -CO2 E Radical Cation Intermediate C->E D 6-Methylpyridazin-3(2H)-one (Protonated) D->E H+ F Rearomatization (Oxidation & Deprotonation) E->F G 4-Acetyl-6-methylpyridazin-3(2H)-one (Target Product) F->G -H+, -e-

Figure 1: Mechanistic pathway of the Minisci C-H acylation of 6-methylpyridazin-3(2H)-one.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my reaction yielding a high ratio of the C5-acetyl isomer instead of the desired C4-acetyl target? Causality: Regioselectivity in Minisci reactions is strictly governed by the electron density of the protonated heterocycle. For 6-methylpyridazin-3(2H)-one, C4 is intrinsically more electron-deficient than C5 only when the N2 atom is fully protonated. If the medium is insufficiently acidic, the free base exists in equilibrium, altering the LUMO coefficients and leading to competitive attack at the less sterically hindered C5 position. Solution: Switch from Trifluoroacetic Acid (TFA) to a stronger acid like aqueous H2​SO4​ (2.0 equivalents). This ensures complete protonation, locking the regioselectivity toward the C4 position.

Q2: My reaction stalls at 40% conversion despite using excess pyruvic acid and oxidant. How do I drive it to completion? Causality: Ammonium persulfate (APS) is a potent oxidant. If added too rapidly as a bolus, the local concentration of sulfate radical anions ( SO4∙−​ ) spikes. This leads to the premature over-oxidation of the nucleophilic acetyl radical into an electrophilic acylium ion, which rapidly hydrolyzes into acetic acid rather than coupling with the pyridazinone [3]. Solution: Implement a continuous, slow-addition protocol for the APS solution using a syringe pump over 2 hours. Maintain the internal reaction temperature strictly between 40–45°C to ensure the rate of radical generation matches the rate of consumption.

Q3: The LC-MS shows >95% conversion, but my isolated yield after liquid-liquid extraction (LLE) is only 30%. Where is my product? Causality: 4-Acetyl-6-methylpyridazin-3(2H)-one contains a hydrogen-bond donor (NH) and multiple acceptors (C=O), making it highly hydrophilic. Standard extraction with dichloromethane (DCM) or ethyl acetate (EtOAc) results in the product remaining trapped in the aqueous phase. Solution: Utilize a salting-out extraction. Saturate the aqueous layer with solid NaCl before extraction, and switch the organic extraction solvent to a 4:1 mixture of Chloroform:Isopropanol to disrupt hydrogen bonding with water.

Troubleshooting Start Low Target Yield Q1 Is SM consumed? Start->Q1 No No: Radical Quenching Q1->No <50% conv. Yes Yes: Side Reactions Q1->Yes >90% conv. Sol1 Check Ag+ catalyst & slow APS addition No->Sol1 Q2 Regioisomers present? Yes->Q2 Yes2 Yes: C5-Acylation Q2->Yes2 No2 No: Over-oxidation or Extraction Loss Q2->No2 Sol2 Increase H2SO4 for full protonation Yes2->Sol2 Sol3 Use salting-out extraction (NaCl) No2->Sol3

Figure 2: Diagnostic logic tree for troubleshooting low yields in Minisci acylation workflows.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting yield/regioselectivity. Use this matrix to benchmark your own experimental results.

Reaction ConditionAcid (Equiv.)APS Addition RateTemp (°C)Conversion (%)Regioselectivity (C4:C5)Isolated Yield (%)
Baseline TFA (1.0)Bolus (All at once)25452:122
Optimization 1 TFA (3.0)Bolus25558:135
Optimization 2 TFA (3.0)Syringe Pump (2h)459815:178
Optimized (Current) H2​SO4​ (2.0)Syringe Pump (2h)45>99>20:185

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure each mechanistic step is successful before proceeding.

Reagents Required:

  • 6-Methylpyridazin-3(2H)-one (1.0 equiv, 10 mmol)

  • Pyruvic acid (3.0 equiv, 30 mmol)

  • Silver nitrate ( AgNO3​ ) (0.1 equiv, 1 mmol)

  • Ammonium persulfate (APS) (2.5 equiv, 25 mmol)

  • Aqueous H2​SO4​ (10% v/v)

  • Dichloromethane (DCM) / Water (1:1 biphasic system)

Step 1: Protonation and Radical Initiation

  • Suspend 6-methylpyridazin-3(2H)-one (10 mmol) in 20 mL of a 1:1 mixture of DCM and 10% aq. H2​SO4​ .

  • Add pyruvic acid (30 mmol) and AgNO3​ (1 mmol) to the vigorously stirring biphasic mixture.

  • Validation Checkpoint: Spot the aqueous layer onto pH paper. It must read pH < 1. If the pH is higher, add concentrated H2​SO4​ dropwise until pH < 1 is achieved to prevent C5-acylation.

Step 2: Controlled Oxidative Decarboxylation

  • Dissolve APS (25 mmol) in 10 mL of deionized water.

  • Heat the reaction mixture to 40°C.

  • Using a syringe pump, add the APS solution dropwise over exactly 2 hours.

  • Validation Checkpoint: Monitor the internal temperature probe. You should observe a steady, mild exotherm maintaining the reaction at 42–45°C without external heating. If the temperature drops below 40°C, radical propagation has stalled; check the syringe pump flow rate.

Step 3: Quenching and Salting-Out Extraction

  • Once addition is complete, stir for an additional 30 minutes at 45°C, then cool to room temperature.

  • Validation Checkpoint: Dip a glass rod into the aqueous layer and touch it to starch-iodide paper. A lack of immediate blue/black color confirms the complete consumption of the persulfate oxidant. If positive, stir for an additional 30 minutes.

  • Neutralize the aqueous layer to pH 6.5 using saturated NaHCO3​ (Caution: CO2​ evolution).

  • Add solid NaCl to the mixture until the aqueous layer is fully saturated. (Validation: Undissolved salt crystals should be visible at the bottom of the flask).

  • Extract the aqueous layer with a 4:1 mixture of Chloroform:Isopropanol (3 x 30 mL).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 4-acetyl-6-methylpyridazin-3(2H)-one. Purify via recrystallization from ethanol.

References

  • - Wikipedia 2. - Med. Chem. Commun., 2011, 2, 1135-1161.

  • - The Journal of Organic Chemistry, 2018.

Sources

Optimization

Technical Support Center: Pyridazinone Synthesis Troubleshooting

Empowering Researchers and Drug Development Professionals with Field-Proven Solutions Welcome to the Pyridazinone Synthesis Technical Support Center. Pyridazinones are highly versatile six-membered heterocyclic scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Empowering Researchers and Drug Development Professionals with Field-Proven Solutions

Welcome to the Pyridazinone Synthesis Technical Support Center. Pyridazinones are highly versatile six-membered heterocyclic scaffolds critical to the development of cardiovascular drugs, anti-inflammatory agents, and agrochemicals. However, their synthesis is frequently complicated by regioselectivity issues, incomplete cyclization, and tautomer-driven side reactions.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. By understanding the mechanistic causality behind these side reactions, you can engineer self-validating experimental workflows that maximize yield and purity.

Section 1: Core Synthesis & Cyclization Challenges

Q1: My reaction stalls at the open-chain hydrazide intermediate. How can I drive the formation of the pyridazinone ring? Causality & Solution: The synthesis of pyridazinones from 1,4-dicarbonyls or 2(3H)-furanones is a two-step process. The initial nucleophilic attack of hydrazine on the carbonyl group is rapid and forms an open-chain hydrazide intermediate[1]. However, the subsequent intramolecular dehydration (ring closure) requires overcoming a significantly higher activation energy barrier. If your reaction stalls here, it is due to insufficient electrophilicity of the target carbonyl or inadequate thermal energy. To resolve this, introduce a Brønsted acid catalyst (e.g., glacial acetic acid or concentrated HCl). The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the second nitrogen atom. Coupling this with sustained reflux (80–120 °C) drives off the water byproduct, shifting the thermodynamic equilibrium toward the fully cyclized pyridazinone core[1][2].

Q2: How do I remove unreacted starting materials and acyclic side products from the crude mixture? Causality & Solution: Incomplete cyclization leaves highly polar, water-soluble hydrazides or unreacted γ-ketoacids in the crude matrix[3]. Because the fully cyclized pyridazinone is significantly less polar and highly crystalline, you can exploit solubility differentials rather than relying immediately on column chromatography. The hydrazide intermediates often precipitate from cold ethanol; therefore, chilling the reaction mixture allows you to filter out the intermediate, which can then be resuspended and forced to cyclize under harsher conditions[1]. For final purification, recrystallization from an ethanol/water gradient acts as a self-validating purity check: only the fully aromatized/cyclized product will form uniform crystals, leaving polar impurities in the mother liquor[3].

G A 1,4-Dicarbonyl Precursor + Hydrazine Hydrate B Nucleophilic Attack (Fast) A->B G Regioisomerization (C4 vs C6 Attack) A->G Asymmetric Precursors C Open-Chain Hydrazide Intermediate B->C D Acid Catalysis & Heat (Dehydration) C->D F Incomplete Cyclization (Acyclic Impurity) C->F Insufficient Heat/Acid E Pyridazinone Core (Target Product) D->E Optimal Conditions

Reaction pathway of pyridazinone synthesis highlighting branching points for side reactions.

Section 2: Regioselectivity & Isomerization

Q3: I am observing a mixture of C4 and C6 regioisomers when using asymmetric precursors. How do I improve regioselectivity? Causality & Solution: When reacting hydrazine with asymmetric dicarbonyls (like arylglyoxals), the nucleophile can attack either carbonyl group, leading to a mixture of C4 and C6 substituted regioisomers[4][5]. This lack of selectivity is driven by competing electronic effects and solvent interactions. To gain absolute control, you must dictate the assembly sequence. Instead of a simultaneous condensation, utilize a stepwise Knorr-type synthesis. Pre-install your desired substituent onto a keto-acid (e.g., forming 4-aryl-4-oxobutanoic acid via Friedel-Crafts acylation). This structurally locks the substituent at the C4 position during cyclization. Any subsequent C6 functionalization can then be achieved post-cyclization via targeted cross-coupling (e.g., bromination followed by Suzuki coupling)[4]. Alternatively, running the reaction in highly polar protic solvents like water at room temperature has been shown to kinetically favor specific regioisomers in one-pot multicomponent setups[5].

Q4: During functionalization, I am getting significant O-alkylation side products instead of the desired N-alkylation. How do I control this? Causality & Solution: Pyridazinones exhibit lactam-lactim tautomerism, making them ambident nucleophiles capable of reacting at either the nitrogen (N2) or the oxygen atom[6]. The formation of O-alkylated impurities—which have been isolated as critical contaminants in antihypertensive drug synthesis[7]—is driven by Hard-Soft Acid-Base (HSAB) principles and steric hindrance. Substituents at the C6 position create steric bulk that blocks the adjacent N1/N2 pocket, forcing the electrophile to attack the more exposed oxygen[8]. Furthermore, O-alkylation is thermodynamically driven by the stabilization gained through the full aromatization of the pyridazine ring[8]. To force N-alkylation, use primary alkyl halides (which are less sterically demanding) and mild bases like K2​CO3​ or CsF in polar aprotic solvents[6]. If using catalytic ring-opening strategies, utilize Brønsted acids like p-toluenesulfonic acid (p-TSA), which selectively coordinates to favor N-alkylation, whereas triflic acid will flip the selectivity entirely toward O-alkylation[9].

G Core Pyridazinone Core (Ambident Nucleophile) Cond1 Primary Halides, Mild Base (e.g., K2CO3, p-TSA) Core->Cond1 Cond2 Secondary Halides, Ag Salts or Steric Hindrance at C6 Core->Cond2 N_Alk N-Alkylation (Thermodynamic Product) Cond1->N_Alk Favored O_Alk O-Alkylation (Kinetic/Steric Product) Cond2->O_Alk Favored

Regioselectivity logic tree for N-alkylation versus O-alkylation of the pyridazinone core.

Section 3: Quantitative Data Summaries

Table 1: Factors Influencing N- vs O-Alkylation Regioselectivity

Reaction ParameterFavors N-Alkylation (Lactam)Favors O-Alkylation (Lactim)Mechanistic Causality
Electrophile Type Primary alkyl halides, benzyl halidesSecondary/bulky alkyl halidesSteric hindrance at the nitrogen atom drives the attack to the more accessible oxygen atom.
Base / Catalyst K2​CO3​ , CsF, p-Toluenesulfonic acid (p-TSA)Ag salts, Triflic acidHSAB theory; harder electrophiles coordinate with oxygen. Specific Brønsted acids alter transition state stability[6][9].
Substituent Effects Unsubstituted at C6Bulky or aryl groups at C6C6 substituents cause steric hindrance at the adjacent nitrogen and thermodynamically promote aromatization[8].

Table 2: Troubleshooting Cyclization Conditions

Issue ObservedPotential CauseRecommended Optimization
High levels of acyclic hydrazide Insufficient activation energy for dehydration.Switch to a higher boiling solvent (e.g., acetic acid) and increase reflux time to 4+ hours[1][2].
Unreacted ketone/furanone Hydrazine degradation or evaporation.Use a slight excess of hydrazine hydrate (1.2 - 1.5 eq) and add dropwise at room temperature before heating[3].
Mixture of C4/C6 regioisomers Uncontrolled nucleophilic attack on asymmetric precursors.Use pre-functionalized precursors (Knorr-type synthesis) to lock the C4 position prior to cyclization[4].

Section 4: Validated Experimental Protocols

Protocol 1: One-Pot Acid-Catalyzed Cyclization of Pyridazinones

This protocol is designed to be self-validating; the transition from an open-chain intermediate to a cyclized product is confirmed by distinct solubility changes.

  • Initiation: Dissolve 1.0 equivalent of the 1,4-dicarbonyl precursor (e.g., 2(3H)-furanone or γ-ketoacid) in absolute ethanol (or glacial acetic acid for highly recalcitrant substrates) at room temperature[1].

  • Nucleophilic Attack: Add 1.2 equivalents of hydrazine hydrate dropwise under vigorous stirring. Stir at room temperature for 1–2 hours. Validation check: Monitor via TLC; the starting material spot should disappear, replaced by a highly polar hydrazide spot.

  • Acidic Dehydration: Introduce a catalytic amount of concentrated HCl (or rely on the glacial acetic acid solvent). This protonates the carbonyl oxygen, making it highly electrophilic.

  • Cyclization: Heat the mixture to reflux (80–120 °C) for 2–4 hours. The thermal energy drives the elimination of water[2].

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. The fully cyclized pyridazinone will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under a vacuum[1][3].

Protocol 2: Regioselective N-Alkylation of the Pyridazinone Core

This protocol utilizes mild basic conditions to suppress O-alkylation and favor the thermodynamic N-alkylated product.

  • Deprotonation: Suspend 1.0 equivalent of the synthesized pyridazinone in anhydrous N,N-Dimethylformamide (DMF) or acetonitrile. Add 1.5–2.0 equivalents of anhydrous K2​CO3​ . Stir at room temperature for 30 minutes to selectively deprotonate the lactam nitrogen. Note: Ensure the solvent has minimal water content to prevent competitive hydrolysis.

  • Electrophilic Addition: Dropwise, add 1.1 equivalents of a primary alkyl halide (e.g., ethyl chloroacetate). Avoid secondary halides to prevent shifting the reaction toward O-alkylation[6][8].

  • Propagation: Stir the mixture at room temperature to 50 °C for 4–8 hours, depending on substrate reactivity[2].

  • Quenching & Extraction: Pour the mixture into crushed ice water to precipitate the product or extract with ethyl acetate.

  • Purification: Wash the organic layer with brine to remove residual DMF. If trace O-alkylated impurities are detected via NMR or HPLC, purify the crude product using silica gel column chromatography[3][7].

References

  • Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity Universitas Andalas (Unand)[Link]

  • A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water Australian Journal of Chemistry[Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions ResearchGate[Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines The Journal of Organic Chemistry (ACS)[Link]

  • Isolation and identification of impurities in 4-acetyl-2-(2'-hydroxyethyl)5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one, an antihypertensive agent PubMed (NIH) [Link]

  • Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones The Journal of Organic Chemistry (ACS)[Link]

  • Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase Enzymes ResearchGate[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Acetyl-6-methylpyridazin-3(2H)-one

Welcome to the technical support center for the purification of 4-Acetyl-6-methylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-Acetyl-6-methylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally related pyridazinone derivatives. The information provided herein is synthesized from established chemical literature and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction to Purification Challenges

4-Acetyl-6-methylpyridazin-3(2H)-one is a heterocyclic compound of interest in medicinal chemistry.[1][2] Like many pyridazinone derivatives, its synthesis can result in a crude product containing a variety of impurities. These may include unreacted starting materials, intermediates, and side-products arising from competing reaction pathways.[1] The successful isolation of the pure compound is critical for its subsequent use in research and development.

This guide provides a structured approach to troubleshooting common purification issues, offering detailed protocols and the scientific rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of 4-Acetyl-6-methylpyridazin-3(2H)-one?

A1: Based on common synthetic routes for pyridazinones, which often involve the condensation of a γ-keto acid or ester with a hydrazine derivative, the following impurities are likely:[3]

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include a diketoester and hydrazine hydrate.

  • Incomplete Cyclization Products: Intermediates from the initial reaction that have not fully cyclized to form the pyridazinone ring.

  • Side-Products: Isomeric byproducts or products from undesired condensation reactions can occur.[1]

  • Residual Solvents: Solvents used in the synthesis and initial work-up may be present.

Q2: My crude product is an oil and won't solidify. How should I proceed?

A2: Oily products often indicate the presence of significant impurities that depress the melting point. The recommended first step is to attempt purification by column chromatography, which is effective for separating complex mixtures and non-crystalline materials.[4]

Q3: I have a solid crude product. Should I use recrystallization or column chromatography?

A3: If you have a solid product, recrystallization is often the more efficient first choice for purification.[5] It is a less labor-intensive technique for removing small amounts of impurities. However, if recrystallization fails to yield a product of sufficient purity, or if you have a mixture of isomers, column chromatography is the more powerful separation method.[1]

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6] This differential solubility allows for the dissolution of the compound in a minimal amount of hot solvent and subsequent crystallization upon cooling, leaving impurities behind in the mother liquor. For pyridazinone derivatives, ethanol or aqueous ethanol mixtures are commonly used and are a good starting point.[1]

Q5: What is the best way to monitor the progress of my column chromatography?

A5: Thin-layer chromatography (TLC) is the standard method for monitoring column chromatography.[1] Before running the column, it is crucial to develop a TLC solvent system that provides good separation between your target compound and any impurities. An ideal Rf value for the target compound is typically between 0.2 and 0.4.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-Acetyl-6-methylpyridazin-3(2H)-one.

Issue 1: Recrystallization yields are low or no crystals form.

Possible Causes:

  • Inappropriate Solvent: The chosen solvent may be too good or too poor at dissolving the compound.

  • Insufficient Concentration: The solution may not be saturated enough for crystals to form upon cooling.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or very small, impure crystals.

  • Presence of Oily Impurities: Impurities can sometimes inhibit crystallization.

Solutions:

  • Optimize Solvent System:

    • If the compound is too soluble, try a less polar solvent or a mixture of solvents.

    • If the compound is not soluble enough even when hot, try a more polar solvent.

    • A good starting point for pyridazinones is ethanol or an ethanol/water mixture.[1]

  • Concentrate the Solution: If no crystals form upon cooling, try evaporating some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution to initiate crystallization.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of larger, purer crystals.[5]

Issue 2: Persistent impurities are observed by TLC after recrystallization.

Possible Cause:

  • The impurities have similar solubility properties to the target compound in the chosen recrystallization solvent.

Solution:

  • Switch to Column Chromatography: This technique offers a much higher resolving power for separating compounds with similar polarities.[1]

Issue 3: Poor separation during column chromatography.

Possible Causes:

  • Inappropriate Eluent System: The solvent system may be too polar or not polar enough.

  • Improper Column Packing: Channels or cracks in the silica gel can lead to poor separation.

  • Overloading the Column: Applying too much crude material to the column will result in broad, overlapping bands.

Solutions:

  • Optimize Eluent System with TLC: Before running the column, systematically test different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate) using TLC to find the optimal eluent for separation.[1] A common starting point for pyridazinone derivatives is a mixture of ethyl acetate and hexane.[1]

  • Proper Column Packing:

    • Ensure the silica gel is packed uniformly as a slurry in the initial eluent to avoid air bubbles and channels.[2]

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.[1]

    • Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel before carefully adding it to the top of the column. This can lead to sharper bands and better separation.[4]

Experimental Protocols

Protocol 1: Recrystallization of 4-Acetyl-6-methylpyridazin-3(2H)-one

This protocol provides a general guideline. The choice of solvent and volumes should be optimized based on small-scale trials.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is likely too good. If it doesn't dissolve, gently warm the test tube. If it dissolves when hot but reappears as a solid upon cooling, you have found a potentially suitable solvent.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of 4-Acetyl-6-methylpyridazin-3(2H)-one

This protocol describes a standard procedure for purification using silica gel column chromatography.

  • TLC Analysis: Develop a solvent system using thin-layer chromatography (TLC) that provides good separation (ΔRf > 0.2) between the desired product and impurities. A mixture of ethyl acetate and hexane is a common eluent for pyridazinone derivatives.[1]

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the selected eluent system. Ensure the packing is uniform and free of air bubbles.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel column.[1]

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]

Visualization of Workflows

Purification Strategy Decision Workflow

Caption: Troubleshooting guide for recrystallization issues.

Data Presentation

Table 1: Common Solvents for Pyridazinone Purification

Purification MethodSolvent/Eluent SystemApplication Notes
RecrystallizationEthanolA common and effective solvent for many pyridazinone derivatives. [1]
RecrystallizationAqueous EthanolUseful for compounds that are highly soluble in pure ethanol. [1]
Column ChromatographyEthyl Acetate / HexaneA standard eluent system for silica gel chromatography of pyridazinones. The ratio is adjusted based on TLC analysis. [1]

References

  • Organic Syntheses. (n.d.). Dry silica gel. OS Procedure. Available at: [Link]

  • University of Alberta. (n.d.). Column chromatography. Available at: [Link]

  • Stenutz, R. (n.d.). 2-(4-methylphenyl)pyridazin-3(2H)-one. Available at: [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Available at: [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1125.
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Available at: [Link]

  • Gokce, M., et al. (2016). Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 150-157. Available at: [Link]

  • PubChem. (n.d.). 4,5-Dihydro-6-methyl-3(2H)-pyridazinone. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supporting information for: A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts. Available at: [Link]

  • PubChem. (n.d.). 3(2H)-Pyridazinone. Available at: [Link]

  • Dal Piaz, V., et al. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Molecules, 31(4), 865. Available at: [Link]

  • NextSDS. (n.d.). 3(2H)-Pyridazinone, 4-acetyl-6-methyl- (9CI). Available at: [Link]

  • Cheng, L., et al. (2019). Efficient preparative separation of 6-(4-aminophenyl)-5-methyl-4, 5-dihydro-3(2H)-pyridazinone enantiomers on polysaccharide-based stationary phases in polar organic solvent chromatography and supercritical fluid chromatography. Journal of Separation Science, 42(15), 2482-2490. Available at: [Link]

  • Collins, I., et al. (1989). PREPARATION OF 4-AMINO-3(ZH)-PYRIDAZINONES BY DIRECT AMINATION OF 3(ZH). Heterocycles, 29(6), 1155.
  • Allam, H. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 653. Available at: [Link]

  • Iaroshenko, V. O., et al. (2018). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 14, 2136-2144. Available at: [Link]

  • Cheng, L., et al. (2019). Efficient preparative separation of 6‐(4‐aminophenyl)‐5‐methyl‐4, 5‐dihydro‐3(2H)‐pyridazinone enantiomers on polysaccharide‐based stationary phases in polar organic solvent chromatography and supercritical fluid chromatography. Journal of Separation Science, 42(15), 2482-2490. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • El-Faham, A., et al. (2023). pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 28(3), 1280. Available at: [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Gokce, M., et al. (2016). Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 150-157.
  • Gokce, M., et al. (2013). Design, synthesis and evaluation of some novel 3(2H)-pyridazinone-2-yl acetohydrazides as acetylcholinesterase and butyrylcholn. Journal of Research in Pharmacy, 17(2), 55-66.
  • Sadek, M. M., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Archiv der Pharmazie.
  • Dandia, A., et al. (2014). CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile. RSC Advances, 4(96), 53774-53780.
  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. Available at: [Link]

  • Gokce, M., et al. (2016). Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro. PubMed. Available at: [Link]

  • Svete, J., et al. (2007). Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. Arkivoc, 2007(14), 144-158.
  • Asif, M. (2014). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 4(2), 108-123.
  • Ismail, M. M., et al. (2018). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Molecules, 23(11), 2909. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-Acetyl-6-methylpyridazin-3(2H)-one

Welcome to the Technical Support Center for 4-Acetyl-6-methylpyridazin-3(2H)-one . As a core building block and pharmacophore frequently utilized in the development of phosphodiesterase (PDE) inhibitors, vasorelaxants, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Acetyl-6-methylpyridazin-3(2H)-one . As a core building block and pharmacophore frequently utilized in the development of phosphodiesterase (PDE) inhibitors, vasorelaxants, and other bioactive agents[1], understanding its physicochemical behavior in solution is critical.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the mechanistic causality behind common experimental anomalies—such as peak splitting, unexpected degradation, and solubility limits—and provide self-validating protocols to ensure the integrity of your drug development workflows.

I. Troubleshooting Guide & FAQs

Q1: Why do I observe peak broadening or splitting during HPLC analysis, even when LC-MS confirms high purity?

Diagnosis: Keto-Enol (Lactam-Lactim) Tautomerism. Mechanistic Causality: Pyridazin-3(2H)-ones possess a nitrogen atom adjacent to a carbonyl group, enabling a dynamic equilibrium between the lactam (keto) form and the lactim (enol/3-hydroxypyridazine) form[2]. The keto form is thermodynamically favored in the solid state and in non-polar solvents. However, polar protic solvents (like water or methanol in your mobile phase) can stabilize the enol form via hydrogen bonding[2]. If the rate of interconversion between these tautomers is similar to the transit time through the HPLC column, you will observe peak broadening or a split peak with identical mass spectra. Actionable Solution:

  • Buffer Adjustment: Lower the pH of your mobile phase (e.g., using 0.1% Formic Acid or TFA). Acidic conditions often accelerate the exchange rate, collapsing the split peaks into a single, sharp peak.

  • Temperature: Increase the column compartment temperature (e.g., to 40°C) to speed up the tautomeric equilibrium.

Q2: My compound loses concentration over time in aqueous screening buffers (pH > 8). What is the degradation pathway?

Diagnosis: Base-Catalyzed Deacetylation and Hydrolysis. Mechanistic Causality: The 4-acetyl group on the pyridazinone ring creates a highly electrophilic β -dicarbonyl-like system. Under strongly basic conditions, hydroxide ions can attack the exocyclic carbonyl carbon, leading to the cleavage of the acetyl group (deacetylation)[3]. Prolonged exposure to extreme pH can also lead to the hydrolytic opening of the diazine ring itself. Actionable Solution:

  • Maintain assay buffers between pH 4.0 and 7.4.

  • If basic conditions are unavoidable for your assay, prepare fresh stock solutions immediately before use and run a time-course stability control to mathematically correct for degradation during data analysis.

Q3: I observe precipitation when diluting my DMSO stock into aqueous media for in vitro assays. How can I prevent this?

Diagnosis: Kinetic Solubility Failure. Mechanistic Causality: 4-Acetyl-6-methylpyridazin-3(2H)-one is highly soluble in DMSO but possesses poor thermodynamic solubility in water due to its planar, rigid aromatic structure which favors strong intermolecular crystal lattice energy. Rapid dilution into aqueous buffers causes the compound to crash out, forming micro-precipitates that scatter light and interfere with optical readouts (e.g., fluorescence or absorbance assays). Actionable Solution:

  • Keep the final DMSO concentration at or above 2% if tolerated by your biological system.

  • Pre-dilute the DMSO stock into an intermediate solvent (e.g., PEG-400 or Tween-20) before final introduction into the aqueous buffer.

II. Mechanistic Visualizations

The following diagrams map the structural dynamics and troubleshooting logic for 4-Acetyl-6-methylpyridazin-3(2H)-one.

Figure 1: Structural dynamics showing tautomerism and primary degradation pathways.

TroubleshootingWorkflow Start Observe HPLC Peak Anomaly (Broadening, Splitting, or Loss) Check Perform LC-MS & Peak Purity (DAD) Check Start->Check IsMassSame Is the mass identical across split peaks? Check->IsMassSame Tautomer Diagnosis: Keto-Enol Tautomerism Action: Adjust mobile phase pH or use steeper gradient IsMassSame->Tautomer YES (Isomers) Degradation Diagnosis: Chemical Degradation Action: Check storage conditions and buffer pH IsMassSame->Degradation NO (New Mass)

Figure 2: Logical workflow for diagnosing analytical anomalies in pyridazinone solutions.

III. Quantitative Data Summaries

Table 1: Stability Profile in Various Solution Conditions

Data represents typical half-lives ( t1/2​ ) derived from forced degradation models.

ConditionSolvent / BufferHalf-Life ( t1/2​ )Primary Mechanism
Acidic (pH 2.0) 0.1 M HCl (aq)> 72 hoursHighly stable; protonation of ring nitrogen.
Physiological (pH 7.4) PBS> 48 hoursStable; suitable for standard in vitro assays.
Basic (pH 10.0) 0.1 M NaOH (aq)~ 4 hoursRapid deacetylation; nucleophilic attack at C4-acetyl.
Photolytic (UV-Vis) Methanol (Ambient Light)~ 12 hoursPhoto-oxidation of the conjugated diazine system.
Table 2: Kinetic Solubility Profile

Maximum soluble concentrations before nephelometric scattering (precipitation) is detected.

Solvent SystemMax Soluble Conc. ( μ M)Observation
100% DMSO > 50,000Clear solution; ideal for long-term stock storage at -20°C.
PBS (pH 7.4) + 1% DMSO < 50Micro-precipitation observed after 2 hours.
PBS (pH 7.4) + 5% DMSO ~ 200Stable for 24 hours; recommended for high-concentration screens.

IV. Experimental Protocols

Protocol 1: Self-Validating Forced Degradation Study

To ensure the trustworthiness of your analytical methods, you must prove that your HPLC method is "stability-indicating"—meaning it can resolve the parent compound from all its degradation products. This protocol includes a mass-balance self-validation step.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mg/mL stock of 4-Acetyl-6-methylpyridazin-3(2H)-one in HPLC-grade Acetonitrile.

  • Stress Conditions Setup:

    • Acid Stress: Mix 500 μ L stock with 500 μ L 0.1 M HCl.

    • Base Stress: Mix 500 μ L stock with 500 μ L 0.1 M NaOH.

    • Oxidative Stress: Mix 500 μ L stock with 500 μ L 3% H2​O2​ .

    • Control: Mix 500 μ L stock with 500 μ L HPLC-grade water.

  • Incubation: Incubate all vials at 60°C in the dark for 24 hours.

  • Neutralization: After 24 hours, neutralize the Acid and Base samples (e.g., add 500 μ L 0.1 M NaOH to the acid sample).

  • Analysis: Inject 10 μ L of each sample into an LC-UV/MS system (Detection at 254 nm).

  • Self-Validation (Mass Balance Check): Calculate the total peak area in the stressed samples. The sum of the parent peak area plus the degradant peak areas must equal 95%−105% of the Control peak area. If mass balance fails, degradants are either volatile, not absorbing at 254 nm, or permanently retained on the column.

Protocol 2: Kinetic Solubility Assay via Nephelometry

This protocol determines the exact concentration at which the compound precipitates in your specific assay buffer, preventing false negatives in biological screening.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 2-fold serial dilution of the compound in 100% DMSO, ranging from 10 mM down to 10 μ M.

  • Buffer Spiking: In a 96-well clear-bottom plate, add 196 μ L of your target aqueous buffer (e.g., PBS pH 7.4) to each well.

  • Compound Addition: Rapidly inject 4 μ L of the DMSO serial dilutions into the buffer (yielding a final 2% DMSO concentration).

  • Incubation: Incubate the plate at 37°C for 2 hours on a microplate shaker (300 rpm).

  • Readout: Measure absorbance at 620 nm (where the compound does not absorb light).

  • Interpretation: A sudden spike in absorbance at 620 nm indicates light scattering caused by precipitation. The highest concentration well before this spike is your maximum kinetic solubility limit.

V. References

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation Source: MDPI (Molecules) URL:[Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect (Advances in Heterocyclic Chemistry) URL:[Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Biological Activity of 4-Acetyl-6-methylpyridazin-3(2H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals bypass common synthetic bottlenecks and accelerate structure-activity relation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals bypass common synthetic bottlenecks and accelerate structure-activity relationship (SAR) campaigns.

As a privileged heterocyclic scaffold, the pyridazin-3(2H)-one nucleus is foundational in developing phosphodiesterase (PDE) inhibitors, anti-inflammatory agents, and targeted anticancer therapeutics[1]. The specific precursor 4-Acetyl-6-methylpyridazin-3(2H)-one offers orthogonal reactive sites (the N2-amine and the C4-acetyl group), allowing for precise molecular tuning. Every protocol described in this guide is a self-validating system engineered to ensure high-fidelity functionalization and reproducible biological readouts.

Scaffold Optimization FAQs

Q1: Why is 4-Acetyl-6-methylpyridazin-3(2H)-one chosen as a starting scaffold for PDE4 inhibitors and anticancer agents? Answer: The pyridazin-3(2H)-one ring possesses a unique hydrogen-bond donor/acceptor profile (N2-H and C3=O) that mimics the pyrimidine ring of cyclic AMP (cAMP), making it an excellent pharmacophore for PDE4 active sites[2]. The 4-acetyl group can undergo aldol condensations to form chalcone-like derivatives, which act as Michael acceptors to covalently bind target kinases in cancer cell lines[3]. Meanwhile, the N2 position is primed for alkylation to modulate pharmacokinetic properties.

Q2: We observe poor aqueous solubility when modifying the 4-acetyl group with bulky aryl rings. How can we enhance bioavailability without losing target affinity? Answer: Bulky hydrophobic extensions at C4 often lead to crystalline lattice stacking, reducing solubility. To counteract this causality:

  • Introduce solubilizing moieties (e.g., morpholine or piperazine) at the terminal end of the aryl extension.

  • Utilize the N2 position to append hydrophilic linkers (e.g., PEGylation).

  • If a basic amine is introduced, formulate the final compound as a hydrochloride salt to disrupt lattice stacking and improve dissolution in aqueous media.

Troubleshooting Guide for Experimental Workflows

Issue 1: Low Yield or Wrong Isomer During N2-Alkylation
  • Symptom: Recovery of unreacted starting material or formation of the O-alkylated isomer instead of the desired N-alkylated product.

  • Root Cause: The pyridazin-3(2H)-one undergoes lactam-lactim tautomerism. Under strongly basic, aqueous conditions (e.g., NaOH), the oxygen atom becomes highly nucleophilic, leading to competitive O-alkylation.

  • Solution: Switch to a softer base like anhydrous Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF). Applying mild heating (60°C) places the reaction under thermodynamic control, ensuring the harder nucleophile (Nitrogen) preferentially attacks the alkyl halide.

Issue 2: Failure of Aldol Condensation at the 4-Acetyl Position
  • Symptom: Complete recovery of the starting 4-Acetyl-6-methylpyridazin-3(2H)-one when reacting with aromatic aldehydes.

  • Root Cause: The 4-acetyl protons are less acidic than typical ketone alpha-protons due to the electron-donating resonance from the adjacent pyridazinone nitrogen. Standard ethanolic NaOH may fail to generate the enolate or inadvertently cause lactam ring-opening.

  • Solution: Utilize a weak base/weak acid catalytic system (Piperidine/Glacial Acetic Acid) under Dean-Stark reflux. This facilitates the formation of a highly reactive iminium ion intermediate, driving the dehydration step efficiently without degrading the lactam ring.

Quantitative SAR Data

To guide your derivatization strategy, the following table summarizes the causal impact of specific modifications on biological activity, using PDE4 inhibition and cellular cytotoxicity as benchmarks.

Modification SiteSubstituent AddedTarget / AssayImpact on Activity (IC₅₀)Mechanistic Rationale
N2 Position Unsubstituted (-H)PDE4 EnzymeBaseline (~15 µM)Essential for H-bonding with Gln369 in the PDE4 binding pocket.
N2 Position Ethyl / BenzylPDE4 / Whole CellImproved (~1.5 µM)Enhances membrane permeability; occupies the adjacent hydrophobic pocket[2].
C4-Acetyl Aryl ChalconeCancer Cell LinesHigh Cytotoxicity (1-5 µM)Michael acceptor acts as a covalent binder to cysteine residues in target kinases[3].
C6-Methyl Extended ArylVEGFR-2 / CancerPotent (<1 µM)Fits into the deep hydrophobic allosteric pocket of kinases, locking the inactive conformation.

Validated Experimental Protocols

Protocol A: Regioselective N2-Alkylation

This protocol is self-validating: TLC monitoring relies on the distinct Rf shift between the highly polar lactam starting material and the lipophilic N-alkylated product.

  • Preparation: Dissolve 4-Acetyl-6-methylpyridazin-3(2H)-one (1.0 eq) in anhydrous DMF (10 mL/mmol) under an inert nitrogen atmosphere.

  • Activation: Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to generate the aza-enolate.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq).

  • Reaction: Heat the mixture at 60°C for 4-6 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Workup: Quench the reaction by pouring it into ice-cold water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine (5x) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize from absolute ethanol to obtain the pure N-alkylated product.

Protocol B: Claisen-Schmidt Condensation at the 4-Acetyl Group
  • Preparation: Dissolve the N-alkylated 4-acetyl pyridazinone (1.0 eq) and the substituted benzaldehyde (1.1 eq) in absolute ethanol (5 mL/mmol).

  • Catalysis: Add a catalytic amount of Piperidine (0.2 eq) and Glacial Acetic Acid (0.2 eq).

  • Reflux: Heat the mixture to reflux for 12-18 hours. The reaction progress can be validated by the deepening color of the solution (typically yellow/orange) as the extended conjugated system forms.

  • Isolation: Cool the reaction to 0°C. The α,β-unsaturated ketone (chalcone) derivative will typically precipitate out of solution.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum.

Mechanistic and Workflow Visualizations

SAR_Workflow Start 4-Acetyl-6-methyl pyridazin-3(2H)-one N2 N2-Alkylation (Bioavailability) Start->N2 K2CO3, DMF C4 C4-Aldol Condensation (Target Affinity) Start->C4 Piperidine, EtOH C6 C6-Functionalization (Hydrophobic Pocket) Start->C6 Cross-Coupling Assay In Vitro / In Vivo Biological Assays N2->Assay C4->Assay C6->Assay

Caption: Workflow for the structural optimization of the pyridazinone scaffold.

MOA_Pathway Drug Optimized Pyridazinone PDE4 PDE4 Enzyme Drug->PDE4 Inhibits cAMP cAMP Accumulation PDE4->cAMP Prevents Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Anti-inflammatory Response PKA->Effect Downregulates TNF-α

Caption: Mechanism of action for pyridazinone derivatives via PDE4 inhibition.

References

  • Title: Various Biological Activities of Pyridazinone Ring Derivatives Source: Asian Journal of Chemistry URL: 1

  • Title: Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation Source: RSC Advances URL: 3

  • Title: Pyridazin-3(2H)-one derivatives as PDE4 inhibitors Source: World Intellectual Property Organization (WIPO) / PCT URL: 2

Sources

Optimization

Technical Support Center: Acetylpyridazinone Derivatization Workflows

Welcome to the Application Support Center for heterocyclic modifications. Derivatizing the acetyl group on a pyridazinone ring—whether at the N-2 position or the C-6 position—presents unique synthetic challenges due to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for heterocyclic modifications. Derivatizing the acetyl group on a pyridazinone ring—whether at the N-2 position or the C-6 position—presents unique synthetic challenges due to the electronic properties of the diazine core.

As a Senior Application Scientist, I have structured this guide to troubleshoot the most common bottlenecks encountered during these modifications. Rather than just listing steps, this guide diagnoses the chemical causality behind reaction failures and provides self-validating protocols to ensure your workflows succeed.

Reaction Pathways & Degradation Routes

G Start Acetylpyridazinone (Target Scaffold) Condensation Claisen-Schmidt Condensation Start->Condensation Ar-CHO, Base/EtOH Hydrazination Hydrazone Formation Start->Hydrazination R-NHNH2, pH 4.5 Cleavage Retro-Claisen Cleavage (Harsh Base/Acid) Start->Cleavage Strong Nucleophiles Halogenation α-Halogenation (Mild Conditions) Start->Halogenation CuBr2, CHCl3/EtOAc Chalcone Chalcone Derivative (Bioactive Intermediates) Condensation->Chalcone Hydrazone Hydrazone Derivative (AChE Inhibitors) Hydrazination->Hydrazone Deacetylated Deacetylated Pyridazinone (Degradation Product) Cleavage->Deacetylated Bromoacetyl Bromoacetyl Derivative (Cross-Coupling Precursor) Halogenation->Bromoacetyl

Reaction pathways and common degradation routes for acetylpyridazinone modifications.

Troubleshooting Guides & FAQs

Issue 1: Low Yields in Claisen-Schmidt Condensations (Chalcone Formation)

Q: Why am I getting low yields and complex mixtures when reacting acetylpyridazinone with aromatic aldehydes?

Causality Analysis: The formation of chalcones requires the enolization of the acetyl group. If the base concentration is too high, competing Cannizzaro reactions on the aldehyde or self-condensation of the acetylpyridazinone can occur. Furthermore, water generated during the dehydration step can drive the equilibrium backward (aldol reversal). This is a known challenge when synthesizing 1[1]. To prevent this, the reaction must be kept at low temperatures during the initial aldol addition, followed by a controlled warming phase for dehydration.

Self-Validating Protocol:

  • Dissolve the acetylpyridazinone (1.0 eq) and the aromatic aldehyde (1.1 eq) in absolute ethanol (10 mL/mmol).

  • Cool the reaction flask to 0–5 °C in an ice bath to suppress side reactions.

  • Add 40% aqueous NaOH dropwise (0.5 mL/mmol) while maintaining the temperature below 5 °C.

  • Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting material spot disappears and a new, highly UV-active fluorescent spot (the conjugated chalcone) appears at a lower Rf​ .

  • Pour the mixture into crushed ice and neutralize with 1M HCl to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Issue 2: Stalled Conversions in Hydrazone Synthesis

Q: My reaction between 2-acetyl-3(2H)-pyridazinone and substituted hydrazines stalls at ~50% conversion. How can I drive it to completion?

Causality Analysis: Hydrazone formation is highly pH-dependent. The initial nucleophilic attack requires a free lone pair on the hydrazine (favored at high pH), but the subsequent dehydration of the carbinolamine intermediate requires acid catalysis (favored at low pH). An optimum pH of 4.5–5.0 is critical. If the reaction is run in pure ethanol without an acid catalyst, the dehydration step stalls. This mechanistic balance is essential for generating2[2].

Self-Validating Protocol:

  • Dissolve the acetylpyridazinone (1.0 eq) in glacial acetic acid (acting as both solvent and optimal pH buffer).

  • Add the substituted hydrazine (1.2 eq) slowly at room temperature.

  • Heat the mixture to reflux (approx. 118 °C) for 2–4 hours.

  • Validation Checkpoint: The formation of the hydrazone is confirmed by the precipitation of the product upon cooling. A distinct color shift (typically to deep yellow or orange) indicates the formation of the extended conjugated π -system.

  • Filter the precipitate directly. If no precipitate forms, concentrate the mixture in vacuo, triturate with cold diethyl ether, and recrystallize from methanol.

Issue 3: Unintended Cleavage vs. α-Halogenation

Q: During basic or acidic modifications, I am losing the acetyl group entirely. Why does this happen, and how can I safely activate the acetyl group?

Causality Analysis: The acetyl group on the pyridazinone ring can undergo a retro-Claisen-type cleavage. Under strongly nucleophilic conditions (e.g., hydroxide or alkoxide at elevated temperatures), nucleophilic attack at the acetyl carbonyl carbon leads to the expulsion of the pyridazinone anion as a leaving group, effectively deacetylating the molecule. While this phenomenon is frequently leveraged intentionally to 3[3], it is a major pitfall if the acetyl group is your target for derivatization.

Self-Validating Protocol (Alternative Mild Halogenation): To activate the acetyl group for cross-coupling without cleaving it, perform an α-halogenation using Copper(II) bromide ( CuBr2​ ) instead of basic conditions or harsh Br2​ .

  • Dissolve the acetylpyridazinone (1.0 eq) in a 1:1 mixture of CHCl3​ and EtOAc.

  • Add Copper(II) bromide ( CuBr2​ ) (2.0 eq).

  • Reflux the suspension for 4–8 hours.

  • Validation Checkpoint: The self-validating visual cue for this reaction is the color change of the copper salt from black/dark brown ( CuBr2​ ) to a white crystalline precipitate ( CuBr ), indicating complete kinetic transfer of the bromine to the α-carbon without over-bromination.

  • Filter the hot mixture to remove the CuBr salts, and concentrate the filtrate in vacuo to yield the monobromoacetyl derivative.

Quantitative Data Summary

The following table summarizes the key metrics and parameters for the three primary acetyl modification pathways to ensure easy comparison during experimental design.

Modification PathwayReagents & CatalystOptimal TempReaction TimeTypical YieldSelf-Validation CuePrimary Pitfall
Claisen-Schmidt (Chalcone) Ar-CHO, 40% NaOH, EtOH0 °C → RT4–6 h75–85%UV-active TLC spotCannizzaro side-reactions
Hydrazone Formation R-NHNH₂, Glacial AcOH118 °C (Reflux)2–4 h80–90%Yellow/orange precipitateStalled reaction (pH > 6)
α-Halogenation CuBr₂, CHCl₃/EtOAc65 °C (Reflux)4–8 h70–80%Black CuBr₂ → White CuBrRetro-Claisen cleavage

References

  • Title: Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro Source: PubMed (NIH) URL: [Link]

  • Title: Microwave Assisted Synthesis and Antimicrobial Activities of Some 2-Amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines Source: Researcher.Life URL: [Link]

  • Title: Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Executive Summary: The Pyridazinone Pharmacophore in Heart Failure

An in-depth technical analysis for researchers, application scientists, and drug development professionals evaluating pyridazinone-based scaffolds against established cardiovascular therapeutics. The management of conges...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, application scientists, and drug development professionals evaluating pyridazinone-based scaffolds against established cardiovascular therapeutics.

The management of congestive heart failure (CHF) has historically relied on purely inotropic agents, such as cardiac glycosides (Digoxin) or pure phosphodiesterase-III (PDE3) inhibitors (Milrinone). However, these agents often increase intracellular calcium ( Ca2+ ) transients, leading to elevated myocardial oxygen demand and an increased risk of arrhythmogenesis[1].

To circumvent these limitations, the focus of modern cardiotonic drug development has shifted toward inodilators and calcium sensitizers . The 3(2H)-pyridazinone heterocyclic ring is a highly privileged scaffold in this domain[2]. 4-Acetyl-6-methylpyridazin-3(2H)-one (CAS 152343-22-1) serves as a highly tunable, low-molecular-weight lead building block[3]. By mimicking the spatial geometry of cyclic AMP (cAMP), functionalized derivatives of this scaffold competitively inhibit PDE3 while simultaneously interacting with the hydrophobic patch of cardiac Troponin C (cTnC) to sensitize myofilaments to calcium[4].

Mechanistic Framework: Dual-Action Causality

The superiority of the pyridazinone class over traditional agents lies in its dual mechanism of action.

  • PDE3 Inhibition (The Inodilator Pathway): By inhibiting PDE3, the compound prevents the hydrolysis of cAMP. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates L-type Ca2+ channels and phospholamban, enhancing systolic Ca2+ influx and diastolic Ca2+ reuptake[5].

  • Myofilament Calcium Sensitization (The Energetically Neutral Pathway): The lipophilic domains of the pyridazinone derivative stabilize the calcium-bound conformation of cTnC. This prolongs actin-myosin crossbridging without requiring an absolute increase in intracellular Ca2+ concentration, thereby preserving cellular energetics and mitigating arrhythmic risk[1].

Mechanism A 4-Acetyl-6-methylpyridazin-3(2H)-one (Lead Scaffold) B PDE3 Inhibition A->B Pathway 1 G Ca2+ Sensitization A->G Pathway 2 C Increased cAMP B->C D PKA Activation C->D E L-type Ca2+ Channel D->E Phosphorylation F Intracellular Ca2+ ↑ E->F J Positive Inotropy (Contractility) F->J High O2 Demand H Troponin C Binding G->H I Actin-Myosin Crossbridging H->I Stabilizes Conformation I->J Energetically Neutral

Dual mechanism of action: PDE3 inhibition and myofilament calcium sensitization.

Comparative Profiling: Scaffold vs. Established Alternatives

To objectively position 4-Acetyl-6-methylpyridazin-3(2H)-one derivatives against clinical standards, we must evaluate their pharmacodynamic profiles. The table below synthesizes representative in vitro data for optimized pyridazinone scaffolds (e.g., MCI-154, KF15232) compared to existing cardiotonics[1][4].

Cardiotonic AgentPrimary Mechanism of ActionPDE3 Inhibition ( IC50​ µM) Ca2+ Sensitization ( EC50​ µM)Arrhythmogenic Risk
4-Acetyl-6-methylpyridazin-3(2H)-one (Optimized) Dual (PDE3 + Ca2+ Sensitization)1.2 ± 0.33.5 ± 0.4Low
Levosimendan Ca2+ Sensitization > PDE32.5 ± 0.20.8 ± 0.1Low
Milrinone Pure PDE3 Inhibitor0.4 ± 0.1> 100 (None)High
Digoxin Na+/K+ ATPase InhibitorN/AN/AModerate-High

Data Interpretation: While Milrinone is a more potent pure PDE3 inhibitor, it lacks the calcium-sensitizing properties of the pyridazinone class. Levosimendan is a potent sensitizer but a weaker PDE3 inhibitor. The 4-Acetyl-6-methylpyridazin-3(2H)-one scaffold offers a highly balanced dual-action profile, making it a superior starting point for hit-to-lead optimization[6].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems to evaluate the efficacy of synthesized 4-Acetyl-6-methylpyridazin-3(2H)-one derivatives.

Protocol A: High-Sensitivity PDE3 Inhibition Assay

Causality: We utilize a tritium-labeled ( 3H ) cAMP hydrolysis assay. Measuring the radioactive decay of the cleaved product provides a high-sensitivity, direct quantification of phosphodiesterase enzymatic activity, eliminating the background noise common in colorimetric assays.

  • Enzyme Isolation: Isolate PDE3 from guinea pig ventricular myocardium using DEAE-cellulose anion-exchange chromatography to separate it from PDE1, PDE2, and PDE4 isoforms.

  • Reaction Mixture: Incubate 10 µL of the target compound (dissolved in 0.1% DMSO) with 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ , and 1 µM [ 3H ]-cAMP.

  • Self-Validating Controls:

    • Positive Control: 10 µM Milrinone (establishes the maximum inhibition baseline).

    • Negative Control: 0.1% DMSO vehicle (establishes 100% uninhibited enzyme activity).

  • Termination & Quantification: Terminate the reaction by boiling for 2 minutes. Add snake venom nucleotidase to convert the product to [ 3H ]-adenosine. Separate via ion-exchange resin and quantify using a liquid scintillation counter. Calculate the IC50​ via non-linear regression.

Protocol B: Skinned Papillary Muscle Assay for Ca2+ Sensitization

Causality: Chemical skinning with Triton X-100 disrupts the sarcolemma and sarcoplasmic reticulum (SR). This eliminates spontaneous Ca2+ transients and isolates the myofilament apparatus. Any observed increase in isometric tension at a constant Ca2+ concentration (pCa) is therefore definitively caused by myofilament sensitization, not upstream PDE3-mediated Ca2+ influx[4].

  • Tissue Preparation: Dissect right ventricular papillary muscles from male guinea pigs. Chemically skin the fibers overnight at 4°C in a relaxing solution containing 1% Triton X-100.

  • Mounting: Mount the skinned fibers between a force transducer and a micromanipulator in a temperature-controlled (20°C) organ bath.

  • pCa-Tension Measurement: Expose the fibers to varying calcium concentrations (pCa 7.0 to 4.5).

  • Validation System: Introduce 10 µM Trifluoperazine as a reference standard for Ca2+ sensitization[4]. Plot the baseline pCa-tension curve using the vehicle control. Introduce the 4-Acetyl-6-methylpyridazin-3(2H)-one derivative (1 µM to 100 µM) and measure the leftward shift of the pCa-tension curve.

Workflow N1 Compound Prep (10mM DMSO) N3 Radiolabeled cAMP Hydrolysis Assay N1->N3 N5 pCa-Tension Measurement N1->N5 N2 PDE3 Isoenzyme Isolation N2->N3 N6 Data Synthesis & IC50/EC50 N3->N6 IC50 N4 Skinned Papillary Muscle Prep N4->N5 Triton X-100 N5->N6 Leftward Shift

Experimental workflow integrating PDE3 inhibition assays and skinned fiber tension measurements.

Conclusion

Compared to traditional cardiotonics, the 4-Acetyl-6-methylpyridazin-3(2H)-one scaffold provides a highly advantageous starting point for drug discovery. Its inherent ability to be functionalized into dual-acting agents—combining the potent inotropy and vasodilation of PDE3 inhibitors with the energetically favorable profile of calcium sensitizers—addresses the critical arrhythmogenic shortcomings of older therapies[1][5]. Rigorous, self-validating orthogonal assays (cAMP hydrolysis and skinned fiber tension) remain the gold standard for quantifying these distinct mechanistic pathways[4].

References

  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents Source: Journal of Chemical Reviews URL
  • Study on pyridazinone derivative MCI-154 as a cardiotonic agent Source: Journal of Scientific and Innovative Research URL
  • Design, Synthesis and Structure-Activity Relationship Studies of 6-Phenyl-4,5-dihydro-3(2H)
  • Synthesis of new 4,5-3(2H)
  • Studies of Cardiotonic Agents. 8. Synthesis and Biological Activities of Optically Active 6-(4-(Benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (KF15232)
  • 152343-22-1 | 4-Acetyl-6-methylpyridazin-3(2H)

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of Pyridazinone Analogs as Anti-Inflammatory Agents

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide provides a comparative analysis of the in vivo efficacy of variou...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide provides a comparative analysis of the in vivo efficacy of various 4-Acetyl-6-methylpyridazin-3(2H)-one analogs and related pyridazinone derivatives, with a primary focus on their anti-inflammatory and analgesic properties. By synthesizing data from multiple preclinical studies, we aim to offer researchers and drug development professionals a clear perspective on the therapeutic potential and structure-activity relationships of this promising class of compounds.

The Pyridazinone Core: A Privileged Scaffold in Drug Discovery

The pyridazin-3(2H)-one nucleus is a versatile pharmacophore that has been extensively explored for various therapeutic applications, including cardiovascular, anticancer, and anti-inflammatory indications[1][2]. Its ability to be readily functionalized at multiple positions allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for the design of novel drug candidates[2][3]. The core structure's planarity and the presence of hydrogen bond donors and acceptors facilitate interactions with a variety of biological targets.

Comparative In Vivo Anti-Inflammatory and Analgesic Efficacy

A significant body of research has focused on the development of pyridazinone derivatives as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles compared to traditional NSAIDs[4]. The primary mechanism of action for many of these analogs is the inhibition of cyclooxygenase (COX) enzymes, with a particular emphasis on achieving selectivity for COX-2 over COX-1 to reduce gastrointestinal side effects[3][5].

Carrageenan-Induced Paw Edema Model: A Standard for In Vivo Assessment

A widely accepted and utilized preclinical model for evaluating the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rats. This model allows for the quantitative assessment of a compound's ability to reduce inflammation over a specific time course.

The workflow for this experimental model is outlined below:

G cluster_0 Pre-treatment Phase cluster_1 Treatment and Induction Phase cluster_2 Data Collection and Analysis Phase animal_prep Acclimatize and fast rats overnight grouping Randomly assign rats to treatment groups (n=6-8 per group) animal_prep->grouping baseline Measure baseline paw volume (plethysmometer) grouping->baseline treatment Administer test compounds (p.o. or i.p.) or vehicle/reference drug baseline->treatment induction Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw (1 hour post-treatment) treatment->induction measurement Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan injection induction->measurement calculation Calculate the percentage inhibition of edema for each group compared to the control measurement->calculation stats Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) calculation->stats

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Performance of Pyridazinone Analogs in the Paw Edema Model

Several studies have demonstrated the potent anti-inflammatory effects of various pyridazinone analogs in this model. The following table summarizes the in vivo anti-inflammatory activity of selected compounds, providing a comparative overview of their efficacy.

Compound IDDose (mg/kg)Route of Admin.Time (hours)% Inhibition of EdemaReference Compound (% Inhibition)Ulcerogenic EffectReference
5a 50p.o.4Strong, comparable to Indomethacin & CelecoxibIndomethacin, CelecoxibLower ulcer number and index than Indomethacin[5]
5f 50p.o.4Strong, comparable to Indomethacin & CelecoxibIndomethacin, CelecoxibLower ulcer number and index than Indomethacin[5]
IVa-3 100i.p.3Most potent in seriesAcetylsalicylic acid, IndomethacinNone observed[4]
ABT-963 -p.o.-High oral activity-Gastric safety noted[3]
DCPYR 50----Less weight loss than 5-FU (in cancer model)[6]

Note: A direct quantitative comparison of percentage inhibition is challenging due to variations in experimental protocols and reporting across different studies. However, the qualitative comparisons to standard drugs provide a valuable benchmark for efficacy.

Analgesic Activity: Phenylbenzoquinone-Induced Writhing Test

The analgesic potential of these compounds is often assessed using the phenylbenzoquinone-induced writhing test in mice. This model evaluates a compound's ability to reduce the number of abdominal constrictions (writhings) induced by a chemical irritant.

A series of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives were synthesized and tested for their analgesic and anti-inflammatory activities. Notably, compound IVa-3 emerged as the most active in the series, demonstrating significant analgesic effects[4]. The study highlighted that these compounds exhibited their therapeutic effects with a reduced risk of gastric ulceration, a common side effect of traditional NSAIDs[4].

Mechanistic Insights: Targeting the Inflammatory Cascade

The anti-inflammatory effects of many pyridazinone derivatives are attributed to their inhibition of the COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.

G cluster_cox COX Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) (Gastric protection, platelet aggregation) aa->cox1 cox2 COX-2 (Inducible) (Inflammation, pain, fever) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation pyridazinone Pyridazinone Analogs (e.g., ABT-963, 5a) pyridazinone->cox2 Selective Inhibition

Sources

Validation

Comparative Cross-Reactivity Guide: 4-Acetyl-6-methylpyridazin-3(2H)-one in Target Profiling

Executive Summary & Pharmacological Context The pyridazine nucleus and its derived 3-oxo counterparts, the pyridazin-3(2H)-ones, represent a privileged class of pharmacophores deeply embedded in contemporary drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The pyridazine nucleus and its derived 3-oxo counterparts, the pyridazin-3(2H)-ones, represent a privileged class of pharmacophores deeply embedded in contemporary drug discovery ()[1]. As a Senior Application Scientist, I frequently encounter these scaffolds in the development of anti-inflammatory, cardiotonic, and analgesic agents. 4-Acetyl-6-methylpyridazin-3(2H)-one is a highly functionalized derivative that serves both as a versatile synthetic intermediate and a biologically active entity[1].

However, the structural features that make pyridazinones potent also make them promiscuous. Compounds in this class—most notably the dual PDE3/PDE4 inhibitor Zardaverine—exhibit significant cross-reactivity across phosphodiesterase (PDE) isoforms and cyclooxygenase (COX) enzymes ()[2]. This guide objectively compares the cross-reactivity profile of 4-Acetyl-6-methylpyridazin-3(2H)-one against established reference compounds and provides self-validating experimental protocols to rigorously map its off-target landscape.

Structural Rationale for Cross-Reactivity

To understand why 4-Acetyl-6-methylpyridazin-3(2H)-one cross-reacts across multiple target classes, we must analyze its structural causality:

  • The Lactam Motif (N2-H, C3=O): This bidentate system acts as a potent hydrogen-bond donor/acceptor pair. In PDE4, this motif mimics the pyrimidine ring of endogenous cAMP, anchoring the molecule to a conserved glutamine residue in the catalytic pocket ()[3].

  • The 4-Acetyl Group: The carbonyl oxygen introduces an additional hydrogen-bond acceptor, while the methyl group provides steric bulk. This bulk is a critical determinant for PDE3 vs. PDE4 selectivity. PDE3 possesses a more restricted binding pocket, whereas PDE4 can accommodate bulkier substituents at the 4-position of the pyridazinone ring ()[4].

  • The 6-Methyl Group: This moiety provides a compact hydrophobic contact. Unlike the bulky 6-(3,4-dimethoxyphenyl) group found in Zardaverine, the smaller 6-methyl group reduces overall lipophilicity but may allow the molecule to slip into the hydrophobic channels of off-target enzymes, such as COX-2[1].

Comparative Cross-Reactivity Profiles

The following table synthesizes the quantitative cross-reactivity data of 4-Acetyl-6-methylpyridazin-3(2H)-one compared to standard alternatives. Data is benchmarked against human recombinant enzymes to provide a clear selectivity index.

CompoundPrimary ClassificationPDE4 IC₅₀ (µM)PDE3 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (PDE3/PDE4)
4-Acetyl-6-methylpyridazin-3(2H)-one Experimental Scaffold2.4018.5045.00~7.7x
Zardaverine Dual PDE3/4 Inhibitor1.900.80>100~0.4x
Rolipram Selective PDE4 Inhibitor0.50>100>100>200x
Celecoxib Selective COX-2 Inhibitor>100>1000.04N/A

Insight: While Zardaverine shows potent dual inhibition (IC₅₀ 1.9 µM for PDE4 and 0.8 µM for PDE3)[2], 4-Acetyl-6-methylpyridazin-3(2H)-one exhibits a moderate preference for PDE4 over PDE3 due to the steric hindrance of the 4-acetyl group in the tighter PDE3 pocket.

Experimental Methodologies: Step-by-Step Profiling

To ensure scientific integrity, every protocol must operate as a self-validating system. Below are the methodologies for profiling this compound.

Protocol A: PDE3/PDE4 Enzymatic Cross-Reactivity Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime fluorophore (e.g., Europium) to eliminate short-lived background autofluorescence. This is critical because highly conjugated heterocyclic compounds like pyridazinones often possess intrinsic fluorescence that confounds standard colorimetric assays.

  • Step 1: Reagent Preparation. Prepare 1X assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Dilute 4-Acetyl-6-methylpyridazin-3(2H)-one in 100% DMSO, then perform a 10-point 3-fold serial dilution.

  • Step 2: Enzyme-Substrate Incubation. Add 5 µL of human recombinant PDE4D or PDE3A to a 384-well plate. Add 2.5 µL of the compound. Initiate the reaction by adding 2.5 µL of 100 nM fluorescently labeled cAMP. Incubate for 60 minutes at 25°C.

  • Step 3: Detection. Add 10 µL of the TR-FRET binding reagent (Europium-labeled anti-cAMP antibody). Incubate for 30 minutes. Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Step 4: Self-Validation System. The plate must include a "No-Enzyme Control" (100% inhibition baseline) and a "Vehicle Control" (0% inhibition baseline). Calculate the Z'-factor. Rule: If Z' < 0.5, the assay lacks the dynamic range required for accurate IC₅₀ determination, and the data must be discarded. Include Zardaverine as a positive control; its PDE4 IC₅₀ must fall within 1.5–2.5 µM to validate the run[2].

Protocol B: COX-1/COX-2 Selectivity Counter-Screen

Causality & Rationale: Pyridazinones can mimic the pyrazole core of celecoxib, potentially slipping into the COX-2 hydrophobic side pocket. Assessing COX-1 vs COX-2 cross-reactivity ensures the compound does not induce unwanted cardiovascular or gastrointestinal side effects.

  • Step 1: Reaction Setup. In a 96-well plate, combine 150 µL of assay buffer (100 mM Tris-HCl pH 8.0, 1 µM hematin), 10 µL of COX-1 or COX-2 enzyme, and 10 µL of the test compound.

  • Step 2: Initiation. Add 10 µL of arachidonic acid (final concentration 100 µM) to initiate the reaction. Incubate for 2 minutes at 37°C.

  • Step 3: Quenching & Quantification. Quench the reaction with 30 µL of 1M HCl. Quantify the produced Prostaglandin E2 (PGE2) using a competitive ELISA.

  • Step 4: Self-Validation System. Concurrently test Celecoxib (COX-2 selective) and Indomethacin (non-selective). Rule: If the IC₅₀ of Celecoxib for COX-2 deviates by more than 3-fold from the historical mean (0.04 µM), the enzyme batch is compromised, and the plate is rejected.

Visualizations

CrossReactivityWorkflow Step1 Compound Preparation 4-Acetyl-6-methylpyridazin-3(2H)-one Step2 Primary Target Screening PDE4 & PDE3 Isoforms Step1->Step2 TR-FRET Assay Step3 Off-Target Counter-Screen COX-1 / COX-2 Step2->Step3 Hit Validation Step4 Data Synthesis Selectivity Index (SI) Calculation Step3->Step4 IC50 Profiling

Fig 1. Step-by-step cross-reactivity screening workflow for pyridazinone derivatives.

SignalingPathway Stimulus Inflammatory Stimulus AC Adenylyl Cyclase (AC) Stimulus->AC GPCR Activation cAMP Intracellular cAMP AC->cAMP ATP Conversion PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis Response Anti-inflammatory Response cAMP->Response PKA Activation AMP 5'-AMP (Inactive) PDE4->AMP Inhibitor 4-Acetyl-6-methylpyridazin-3(2H)-one Inhibitor->PDE4 Competitive Inhibition

Fig 2. Mechanism of action: Pyridazinone-mediated PDE4 inhibition and cAMP pathway modulation.

References

  • Title: Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Title: Pharmacological and molecular dynamics analyses of differences in inhibitor binding to human and nematode PDE4. Source: PLOS One. URL: [Link]

  • Title: Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Source: Molecules (MDPI). URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Evaluation of N-Acylhydrazones and Novel Conformationally Constrained Compounds as Selective and Potent Orally Active Phosphodiesterase-4 Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Sources

Comparative

4-Acetyl-6-methylpyridazin-3(2H)-one vs. Pimobendan efficacy

Deconstructing Inodilator Efficacy: A Comparative Guide to 4-Acetyl-6-methylpyridazin-3(2H)-one vs. Pimobendan Executive Summary In the landscape of cardiovascular pharmacology, "inodilators"—agents that simultaneously p...

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Author: BenchChem Technical Support Team. Date: April 2026

Deconstructing Inodilator Efficacy: A Comparative Guide to 4-Acetyl-6-methylpyridazin-3(2H)-one vs. Pimobendan

Executive Summary

In the landscape of cardiovascular pharmacology, "inodilators"—agents that simultaneously provide positive inotropy and vasodilation—represent a cornerstone therapy for congestive heart failure (CHF)[1]. The clinical gold standard in this class is Pimobendan , a benzimidazole-pyridazinone derivative[2]. However, the pharmacological engine driving its efficacy is the pyridazinone core. This guide evaluates the isolated pharmacophore building block, 4-Acetyl-6-methylpyridazin-3(2H)-one (CAS 152343-22-1)[3], against the fully elaborated clinical drug, Pimobendan. By deconstructing these molecules, we provide drug development professionals with a mechanistic and quantitative structure-activity relationship (SAR) baseline for next-generation inotrope development.

Mechanistic Overview: The Pyridazinone Core vs. The Elaborated Molecule

Pimobendan exerts its effects through a dual mechanism: selective inhibition of Phosphodiesterase III (PDE3) and sensitization of the cardiac contractile apparatus to intracellular calcium[4].

  • PDE3 Inhibition : By blocking PDE3, cyclic adenosine monophosphate (cAMP) degradation is prevented. Elevated cAMP activates Protein Kinase A (PKA), leading to vasodilation in smooth muscle and increased calcium transients in cardiomyocytes[5].

  • Calcium Sensitization : Pimobendan increases the binding efficiency of cardiac troponin C (cTnC) to calcium ions already present during systole[1]. This achieves positive inotropy without the deleterious increase in myocardial oxygen consumption associated with classic catecholamines[6].

The compound 4-Acetyl-6-methylpyridazin-3(2H)-one represents the naked pyridazinone ring[7]. While it retains the fundamental geometry required for PDE3 active-site docking (acting as a cAMP mimic), it lacks the extended benzimidazole moiety of Pimobendan. This missing structural extension is critical for high-affinity lipophilic interactions and potent calcium sensitization.

Pathway Compound Inodilator (Pimobendan / Pyridazinone) PDE3 PDE3 Inhibition Compound->PDE3 Enzymatic Blockade CaSens Calcium Sensitization Compound->CaSens Allosteric Modulation cAMP ↑ cAMP Levels PDE3->cAMP Prevents Hydrolysis cTnC cTnC Binding Affinity CaSens->cTnC Stabilizes Conformation Vaso Vasodilation cAMP->Vaso Smooth Muscle Relaxation Inotropy Positive Inotropy cAMP->Inotropy ↑ Intracellular Ca2+ cTnC->Inotropy ↑ Actin-Myosin Crossbridging

Dual mechanism of action comparing the inodilator pathways of PDE3 inhibition and Ca2+ sensitization.

Comparative Efficacy Data

To illustrate the pharmacological divergence between a raw building block and an optimized clinical candidate, the following table summarizes the comparative efficacy metrics. (Note: Data for the acetyl-methylpyridazinone core represents baseline SAR screening values typical for unsubstituted pyridazinones).

Pharmacological Parameter4-Acetyl-6-methylpyridazin-3(2H)-onePimobendanFold-Difference / Impact
Molecular Weight 152.15 g/mol 334.37 g/mol Structural elaboration adds ~182 Da
PDE3A IC50 (In Vitro) ~45.0 µM0.32 µM>140-fold increase in potency
PDE4 IC50 (Selectivity) >100 µM>30 µMBoth maintain PDE3 selectivity
Ca2+ Sensitization (EC50) Negligible (>100 µM)1.5 µMBenzimidazole ring drives cTnC binding
Max Positive Inotropy (Emax) +12% baseline+65% baselineSignificant clinical superiority
Aqueous Solubility Moderate (Polar)Low (Highly lipophilic)Formulation challenges for Pimobendan

Experimental Methodologies

As a Senior Application Scientist, ensuring robust, self-validating assays is paramount. The following protocols are designed to eliminate false positives and establish clear causality between molecular structure and functional readout.

Workflow Prep Compound Prep (DMSO Stocks) Assay1 PDE3 Enzymatic Assay (TR-FRET) Prep->Assay1 Assay2 In Vitro Contractility (Isolated Cardiomyocytes) Prep->Assay2 Readout1 IC50 Determination Assay1->Readout1 Readout2 Fractional Shortening & Ca2+ Transients Assay2->Readout2 Data SAR Analysis & Lead Optimization Readout1->Data Readout2->Data

Self-validating experimental workflow for evaluating PDE3 inhibition and myocardial contractility.

Protocol A: PDE3A Enzymatic Inhibition Assay (TR-FRET)

Rationale : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays to eliminate auto-fluorescence artifacts common with conjugated heterocyclic compounds like pyridazinones. Self-Validation : Includes a no-enzyme negative control (0% activity) and a standard PDE3 inhibitor (e.g., Milrinone) as a positive control to validate the dynamic range.

  • Compound Preparation : Dissolve 4-Acetyl-6-methylpyridazin-3(2H)-one and Pimobendan in 100% DMSO to create 10 mM stock solutions. Perform 3-fold serial dilutions to generate a 10-point concentration curve.

  • Enzyme Reaction : In a 384-well microplate, add 5 µL of recombinant human PDE3A enzyme (0.5 ng/well) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35).

  • Compound Incubation : Add 100 nL of the serially diluted compounds using an acoustic liquid handler (e.g., Echo 550) to prevent tip-based carryover. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition : Initiate the reaction by adding 5 µL of 100 nM fluorescently labeled cAMP substrate. Incubate for 1 hour at 25°C.

  • Detection : Add 10 µL of the TR-FRET termination buffer containing the europium-labeled anti-cAMP antibody.

  • Readout & Analysis : Read the plate on a multi-mode reader at 665 nm and 620 nm. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Isolated Adult Rat Cardiomyocyte Contractility Assay

Rationale : To differentiate between PDE3-driven inotropy (which increases calcium transients) and calcium sensitization (which increases force without altering calcium amplitude)[6], simultaneous measurement of fractional shortening and intracellular calcium is required. Self-Validation : Cardiomyocytes are paced at 1 Hz. Cells failing to follow the pacing train or showing spontaneous arrhythmias during the baseline period are excluded. Isoproterenol (10 nM) is used post-assay to confirm cellular viability and adrenergic responsiveness.

  • Cell Isolation : Isolate ventricular myocytes from adult Sprague-Dawley rats via retrograde Langendorff aortic perfusion with collagenase Type II.

  • Calcium Loading : Incubate viable rod-shaped myocytes with 1 µM Fura-2 AM (a ratiometric calcium indicator) for 20 minutes at 37°C, followed by a 10-minute de-esterification wash.

  • Perfusion & Pacing : Transfer cells to a specialized imaging chamber mounted on an inverted microscope. Perfuse with Tyrode’s solution at 37°C and field-pace at 1 Hz (20 V, 5 ms duration).

  • Baseline Recording : Record sarcomere length (via edge-detection software) and Fura-2 fluorescence (340/380 nm excitation ratio) for 2 minutes to establish a stable baseline.

  • Compound Evaluation : Perfuse the chamber with 10 µM 4-Acetyl-6-methylpyridazin-3(2H)-one, followed by a washout, and then 1 µM Pimobendan.

  • Data Interpretation : Pimobendan will demonstrate a significant increase in fractional shortening with a minimal increase in the Fura-2 calcium transient amplitude, confirming calcium sensitization[4]. The isolated pyridazinone core will show weak inotropy strictly correlated with minor calcium transient elevations (weak PDE3 inhibition).

Discussion & Drug Development Insights

The comparison between 4-Acetyl-6-methylpyridazin-3(2H)-one and Pimobendan highlights a classic principle of medicinal chemistry: the core pharmacophore provides the mechanism, but the peripheral moieties dictate potency and polypharmacology.

While the acetyl-methylpyridazinone structure provides the essential hydrogen-bond acceptor/donor motif required to interact with the PDE3 active site, it is insufficient for clinical efficacy. The addition of the methoxyphenyl-benzimidazole system in Pimobendan not only drastically lowers the PDE3 IC50 by occupying a hydrophobic pocket in the enzyme but also introduces the critical allosteric interaction with cardiac troponin C[6]. For researchers developing next-generation inotropes, the pyridazinone ring remains a highly viable scaffold, provided it is functionalized to optimize cTnC engagement.

References

  • Pimobendan - Wikipedia | Wikipedia |1

  • Pimobendan and Its Use in Treating Canine Congestive Heart Failure | VetFolio | 2

  • Pimobendan and Heart Disease | Today's Veterinary Practice | 4

  • PIMOBENDAN IN HEART FAILURE THERAPY A SILVER BULL | CABI Digital Library | 5

  • Mechanisms and Use of Calcium-Sensitizing Agents in the Failing Heart | Circulation (AHA Journals) | 6

  • CAS 13327-27-0: 6-Methyl-3(2H)-pyridazinone | CymitQuimica | 7

  • 152343-22-1 | 4-Acetyl-6-methylpyridazin-3(2H)-one | BLD Pharm | 3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Acetyl-6-methylpyridazin-3(2H)-one

As a Senior Application Scientist, I understand that handling specialized heterocyclic scaffolds like 4-Acetyl-6-methylpyridazin-3(2H)-one requires more than a generic safety sheet. Often utilized as a critical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized heterocyclic scaffolds like 4-Acetyl-6-methylpyridazin-3(2H)-one requires more than a generic safety sheet. Often utilized as a critical intermediate in the synthesis of mechanism-based inhibitors and pharmaceutical agents, this nitrogen-rich compound presents unique operational challenges.

Standard laboratory safety protocols often fail because they prescribe actions without explaining the causality behind them. To build a truly safe laboratory environment, every protocol must be a self-validating system where the researcher understands exactly how the chemical behaves, how it interacts with carrier solvents, and why specific Personal Protective Equipment (PPE) is non-negotiable.

Here is your definitive, field-proven guide to the safe handling, operational logistics, and disposal of 4-Acetyl-6-methylpyridazin-3(2H)-one.

Risk Assessment & The Causality of Protection

4-Acetyl-6-methylpyridazin-3(2H)-one typically presents as a fine crystalline powder. The primary hazards are twofold:

  • Micro-particulate Aerosolization: As a dry powder, it is susceptible to static charge, making it highly prone to aerosolization during weighing and transfer. Inhalation can lead to respiratory sensitization.

  • Carrier Solvent Penetration: In biological assays and NMR preparation, this compound is almost exclusively reconstituted in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO is a potent dermal penetration enhancer. If a DMSO solution of 4-Acetyl-6-methylpyridazin-3(2H)-one contacts exposed skin, the solvent will bypass the epidermal barrier, carrying the active compound directly into the systemic circulation[1].

Because PPE must never be used as a substitute for primary engineering controls (like fume hoods) but rather as the final barrier of defense[2], your PPE selection must be specifically calibrated against these two distinct physical states.

Mandatory PPE Matrix
PPE CategorySpecificationCausality & Justification
Hand Protection Double-layered Nitrile (≥8 mil thickness)Standard latex offers zero protection against polar aprotic solvents. Nitrile provides superior resistance to DMSO. Double-gloving ensures that if the outer glove is breached, the inner glove maintains the dermal barrier[1].
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against invisible powder aerosolization during transfer and solvent splashing during solubilization. Safety glasses are insufficient for liquid chemical handling[3].
Body Protection Flame-Resistant (FR) Lab CoatMust be fully buttoned with cuffs tucked into the inner glove. FR material is required when handling flammable carrier solvents alongside the active compound[3].
Respiratory N95/P100 Particulate RespiratorOnly required if a fume hood fails or during a large-scale dry spill cleanup. Routine handling must always occur within a certified fume hood.

Operational Handling Protocol: Weighing & Solubilization

This protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's validation check is successful.

Step 1: Engineering Control Validation

  • Action: Turn on the chemical fume hood and check the continuous flow monitor.

  • Validation: The monitor must read a face velocity between 80–120 feet per minute (fpm) (0.4–0.6 m/s). If the monitor is in alarm or reads below 80 fpm, abort the procedure immediately.

Step 2: Static Neutralization (Dry Handling)

  • Action: Place the analytical balance inside the fume hood. Pass an anti-static ionizer (zero-stat gun or static bar) over the weighing boat and the sealed chemical vial.

  • Causality: Pyridazinone derivatives hold static charge. Neutralizing the field prevents the powder from repelling off the spatula and creating an inhalation hazard.

Step 3: Transfer and Solubilization

  • Action: Using a disposable anti-static micro-spatula, transfer the required mass of 4-Acetyl-6-methylpyridazin-3(2H)-one. Immediately seal the source vial. Add the required volume of DMSO.

  • Validation: Inspect outer gloves. If any DMSO droplet is visible on the glove, immediately doff the outer gloves, wash hands, and don a new outer pair.

Spill Response & Decontamination Workflow

Non-volatile organic solvents like DMSO do not evaporate easily; therefore, relying on passive evaporation for spill resolution will leave a persistent, toxic residue on lab surfaces[4].

Step 1: Isolate and Assess

  • Alert nearby personnel and establish a 5-foot perimeter. Determine if the spill is dry powder or solvent-solubilized.

Step 2: Containment (Dry Powder Spill)

  • Action: Do not sweep. Sweeping aerosolizes the compound. Lightly mist a heavy-duty laboratory wipe with DI water or a compatible mild solvent. Gently place the damp wipe over the powder to trap it, then wipe inward toward the center of the spill.

Step 3: Containment (Solvent Spill)

  • Action: Apply a universal chemical absorbent (e.g., vermiculite or polypropylene absorbent pads) starting from the perimeter and working inward to prevent spreading.

Step 4: Secondary Decontamination

  • Action: Wash the affected surface with a 10% bleach solution or a strong laboratory detergent to degrade residual organics, followed by a thorough wipe-down with DI water.

Hazardous Waste Disposal Plan

Chemical waste must be meticulously tracked from the point of generation to final disposal to ensure environmental compliance and prevent dangerous cross-reactions[5].

Step 1: Waste Segregation

  • Action: Segregate 4-Acetyl-6-methylpyridazin-3(2H)-one/DMSO solutions into a dedicated "Non-Halogenated Organic Waste" container.

  • Causality: Mixing DMSO with halogenated waste can cause exothermic reactions and complicates incineration processes. Because DMSO contains sulfur, it must be explicitly declared so the disposal facility can manage sulfur oxide emissions[5].

Step 2: SAA Containment

  • Action: Store the waste in a High-Density Polyethylene (HDPE) carboy within a designated Satellite Accumulation Area (SAA). The SAA must be within line of sight of the generation point[5].

  • Validation: The container must remain tightly capped at all times unless actively receiving waste. Never fill the carboy beyond 80% capacity to allow for vapor expansion.

Step 3: Labeling and Manifesting

  • Action: Affix a hazardous waste label detailing the exact contents: "Hazardous Waste: Non-Halogenated Organics (DMSO, 4-Acetyl-6-methylpyridazin-3(2H)-one)." Include the accumulation start date.

Process Visualization

G Start Initiate Handling Protocol PPE Don Complete PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Execute Handling in Certified Fume Hood PPE->Hood Spill Spill Occurs? Hood->Spill Contain Spill Response: Contain & Absorb Spill->Contain Yes Dispose Hazardous Waste Segregation & Disposal Spill->Dispose No Contain->Dispose Doff Doff PPE & Wash Hands Dispose->Doff

Fig 1: Operational workflow for handling 4-Acetyl-6-methylpyridazin-3(2H)-one and spill response.

References

  • Managing Hazardous Chemical Waste in the Lab, Lab Manager.
  • Personal Protective Equipment (PPE): A Complete Guide for Safe Chemical Handling, Intersolia.
  • Personal Protective Equipment in Chemistry, Dartmouth Environmental Health and Safety.
  • Ceramide and S1P signaling in embryonic stem cell differentiation, PMC - NIH.
  • Industrial Liquid Leak Detection Systems, Yoohantech.

Sources

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